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Foundational

An In-depth Technical Guide to 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, a synthetic flavonol derivative. Flavonols,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, a synthetic flavonol derivative. Flavonols, a subclass of flavonoids, are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the chemical identity, synthesis, and characterization of the title compound. It further explores its potential as an anticancer agent, with a focus on its proposed mechanism of action involving the modulation of key cellular signaling pathways. The methodologies presented herein are designed to be self-validating, providing researchers with the necessary information for replication and further investigation.

Introduction: The Significance of the Flavonol Scaffold

The 3-hydroxy-2-phenylchromen-4-one core, commonly known as the flavonol scaffold, is a privileged structure in drug discovery. Found in numerous natural products, flavonols such as quercetin and kaempferol are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The substitution pattern on the A and B rings of the flavonol core can significantly modulate its biological activity. The introduction of a halogen atom, such as bromine, can enhance lipophilicity, potentially leading to improved cell membrane permeability and increased intracellular concentration.[3][4] This guide focuses on the specific derivative, 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, as a case study to illustrate the synthesis, characterization, and potential therapeutic applications of this important class of compounds.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one are crucial for its application in a research setting.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(4-bromophenyl)-3-hydroxychromen-4-one
Molecular Formula C15H9BrO3[5]
Molecular Weight 317.14 g/mol [6]
CAS Number 96644-05-2[5]
Predicted LogP 3.5[5]
Appearance Typically a solid

Synthesis and Characterization: A Validated Approach

The synthesis of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is reliably achieved through the Algar-Flynn-Oyamada (AFO) reaction.[7][8] This method involves the oxidative cyclization of a 2'-hydroxychalcone precursor in the presence of alkaline hydrogen peroxide.

Synthetic Workflow

The synthesis is a two-step process starting from commercially available reagents.

Synthesis_Workflow start 2'-Hydroxyacetophenone + 4-Bromobenzaldehyde chalcone Step 1: Claisen-Schmidt Condensation (Formation of 2'-Hydroxy-4-bromochalcone) start->chalcone NaOH, EtOH flavonol Step 2: Algar-Flynn-Oyamada (AFO) Reaction (Oxidative Cyclization) chalcone->flavonol H2O2, NaOH (aq) product 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one flavonol->product

Caption: Synthetic workflow for 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (2'-Hydroxy-4-bromochalcone)

  • To a stirred solution of 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) in ethanol (30 mL), add a 50% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

  • Rationale: The Claisen-Schmidt condensation requires a strong base to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde carbonyl. Ethanol is a suitable solvent for all reactants.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates product formation.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from ethanol to yield the pure chalcone.

Step 2: Synthesis of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one

  • Dissolve the synthesized 2'-hydroxy-4-bromochalcone (1.5 g, ~5 mmol) in methanol or ethanol (25 mL).

  • To this solution, add 2 M aqueous sodium hydroxide (10 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (5 mL) while maintaining the temperature below 20°C with an ice bath.

  • Rationale: The AFO reaction proceeds via the epoxidation of the chalcone double bond, followed by intramolecular cyclization and rearrangement to form the flavonol.[9][10] The alkaline conditions are essential for both the epoxidation and the cyclization steps.

  • After the addition of hydrogen peroxide is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with dilute sulfuric acid or hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization and Data Validation

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.2 (dd, 1H), 7.8-7.6 (m, 5H), 7.4 (t, 1H), ~7.0 (bs, 1H, OH)Confirms the presence of the aromatic protons on both the chromone and bromophenyl rings, and the hydroxyl proton.[11]
¹³C NMR (CDCl₃, 101 MHz)δ ~178 (C=O), ~162 (C-O-Ar), ~156, ~134, ~132, ~130, ~128, ~126, ~125, ~124, ~118, ~107Shows the characteristic carbonyl carbon and other aromatic carbons, consistent with the flavone structure.[11]
IR (KBr, cm⁻¹)~3300-3100 (O-H stretch, broad), ~1640 (C=O stretch), ~1610, ~1470 (C=C aromatic stretch)Confirms the presence of the hydroxyl and carbonyl functional groups.[11][12]
Mass Spec. (ESI-MS)m/z for C₁₅H₉BrO₃ [M+H]⁺: ~316.9, 318.9 (isotopic pattern for Br)Confirms the molecular weight and the presence of a single bromine atom.

Biological Activity and Mechanism of Action

Flavonoids, including 3-hydroxyflavones, are known to exert anticancer effects through multiple mechanisms, such as inducing apoptosis and inhibiting cell proliferation.[13][14] The brominated derivative, 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, is hypothesized to act as an inhibitor of key signaling pathways that are often dysregulated in cancer.

Proposed Anticancer Mechanism

A growing body of evidence suggests that many flavonoids can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[15][16] This pathway is critical for cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. It is proposed that 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one can inhibit the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K. This inhibition would lead to the de-repression of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.

PI3K_Akt_Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits (via phosphorylation) Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Compound 2-(4-Bromophenyl)-3-hydroxy- 4H-chromen-4-one Compound->pAkt Inhibits Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Applications in Research and Drug Development

2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one serves as a valuable tool for cancer research and a potential lead compound for drug development.

  • Probing Cellular Pathways: Due to its proposed activity on the PI3K/Akt pathway, it can be used in in vitro studies to investigate the role of this pathway in various cancer cell lines.

  • Lead Compound for Optimization: The structure of this flavonol can be further modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with different substitution patterns on the A and B rings.[17]

  • Anticancer Agent Evaluation: The compound can be evaluated in various cancer models, including cell-based assays (e.g., MTT assay for cytotoxicity, flow cytometry for apoptosis) and potentially in animal models of cancer.[18] The increased lipophilicity due to the bromine atom may offer advantages in bioavailability over non-halogenated parent compounds.[3][4]

Conclusion and Future Perspectives

2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is a synthetically accessible flavonol with promising potential as an anticancer agent. Its mechanism of action is likely tied to the modulation of critical cell survival pathways such as PI3K/Akt. Future research should focus on a more detailed elucidation of its molecular targets, comprehensive SAR studies to optimize its structure, and evaluation in preclinical cancer models to validate its therapeutic potential. The insights gained from studying this and related compounds will continue to advance the development of flavonoid-based therapeutics.

References

  • Structure and antioxidant activity of brominated flavonols and flavanones. (2009). PubMed. [Link]

  • Algar–Flynn–Oyamada reaction. Wikipedia. [Link]

  • Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. (2014). RSC Advances. [Link]

  • Algar-Flynn-Oyamada Reaction. Cambridge University Press. [Link]

  • Structure and antioxidant activity of brominated flavonols and flavanones. (2025). ResearchGate. [Link]

  • Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. (2024). Beilstein Archives. [Link]

  • Algar - Flynn - Oyamada Reaction Detailed Mechanism || Organic Named Reaction || Chemistry Portal ||. (2021). YouTube. [Link]

  • 3-Hydroxyflavone – Knowledge and References. Taylor & Francis. [Link]

  • Prepared brominated derivatives of flavonoids. Bromines are highlighted in red. ResearchGate. [Link]

  • Therapeutic Potential of 3-Hydroxy Flavone: Inducing Apoptosis and Modulating Inflammation in Lung Cancer A549 Cells. DergiPark. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. (2025). PubMed. [Link]

  • Structure–activity relationship natural and brominated flavonoids of flavones (A) and flavonols (B) on α-glucosidase. ResearchGate. [Link]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2025). MDPI. [Link]

  • Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. (2021). Semantic Scholar. [Link]

  • Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. (2022). MDPI. [Link]

  • Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. NIH. [Link]

  • 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. PubChem. [Link]

  • Reactive Oxygen Species via Redox Signaling to PI3K/AKT Pathway Contribute to the Malignant Growth of 4-Hydroxy Estradiol-Transformed Mammary Epithelial Cells. PLOS One. [Link]

  • Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. (2016). PubMed. [Link]

  • PI3K-Akt Pathway Plays a Crucial Role in Production of Collagen in Fli1 Deficient Condition and Its Inhibitor Has the Therapeutic Potential in Treating Fibrosis. ACR abstract. [Link]

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Exploratory

Introduction: The Significance of the Flavonol Scaffold

An In-depth Technical Guide to 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one For Researchers, Scientists, and Drug Development Professionals 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one belongs to the flavonol class of flavonoi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-2-(4-bromophenyl)-chromen-4-one belongs to the flavonol class of flavonoids, which are phenolic compounds widely distributed in the plant kingdom.[1] While the parent 3-hydroxyflavone is a synthetic compound, it serves as a crucial model for understanding the properties of natural flavonols.[2] The chromen-4-one (or flavone) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] The presence of the 3-hydroxy group is particularly significant, as it can influence the molecule's electronic properties, potential for hydrogen bonding, and biological activity.[6][7] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of the brominated analog, 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one.

Chemical Structure and Synthesis

The structure of 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one incorporates the core benzopyranone ring system with a 4-bromophenyl substituent at the 2-position and a hydroxyl group at the 3-position.

Caption: Chemical structure of 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one.

The primary and most established method for synthesizing flavonols is the Algar-Flynn-Oyamada (AFO) reaction .[2][8] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone intermediate using alkaline hydrogen peroxide.[8][9][10][11]

Synthesis Workflow: The Algar-Flynn-Oyamada (AFO) Reaction

The synthesis is typically a two-step, one-pot process. First, a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a substituted benzaldehyde (in this case, 4-bromobenzaldehyde) yields the corresponding 2'-hydroxychalcone.[12] Subsequently, the chalcone undergoes the AFO reaction in the presence of hydrogen peroxide and a base to form the final flavonol product.[12][13]

AFO_Workflow Start1 2'-Hydroxyacetophenone Step1 Step 1: Claisen-Schmidt Condensation Start1->Step1 Start2 4-Bromobenzaldehyde Start2->Step1 Intermediate 2'-Hydroxy-4''-bromochalcone (Intermediate) Step1->Intermediate Base (e.g., NaOH) Ethanol Step2 Step 2: Algar-Flynn-Oyamada (Oxidative Cyclization) Intermediate->Step2 Product 3-Hydroxy-2-(4-bromophenyl)- chromen-4-one Step2->Product H₂O₂ / NaOH Ethanol

Caption: General workflow for the synthesis of 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one.

Mechanistic Insights

The precise mechanism of the AFO reaction has been a subject of debate.[8] Initial proposals suggested the formation of an epoxide intermediate across the double bond of the chalcone.[10][11] However, subsequent studies support a mechanism that avoids an epoxide intermediate, especially at room temperature.[10][14] The currently favored pathways involve:

  • Direct Attack: The phenoxide attacks the enone, and the alkene directly attacks hydrogen peroxide.[8]

  • Stepwise Cyclization: The phenoxide attacks the enone to close the six-membered ring, forming an enolate intermediate, which then attacks the hydrogen peroxide.[8][10]

Computational studies suggest that the energy barrier for epoxide formation is significantly higher, making it less likely at lower temperatures.[14]

Physicochemical and Spectral Properties

The physicochemical properties of 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one are crucial for its handling, formulation, and interpretation in biological assays.

PropertyValueSource
Molecular Formula C₁₅H₉BrO₃PubChem
Molar Mass 317.13 g/mol [15]
Appearance Solid
Melting Point Not explicitly reported for this isomer. The parent compound, 3-hydroxyflavone, melts at 171-172 °C.[16]N/A
Solubility Generally insoluble in water; soluble in organic solvents like ethanol, methanol, and DMF.[2][16]N/A
CAS Number 54210-23-0[17]
Spectral Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.3 ppm). The protons on the 4-bromophenyl ring would likely appear as two doublets due to symmetry. The hydroxyl proton (3-OH) may appear as a broad singlet.[6][18]

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C4) around 175-178 ppm. Signals for the aromatic carbons will appear between approximately 105 and 163 ppm.[19]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretching vibration (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the ketone (around 1610-1650 cm⁻¹), and C-Br stretching in the fingerprint region.[18][19][20]

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Biological Activities and Potential Applications

The chromen-4-one scaffold is a cornerstone in the development of therapeutic agents.[4] Derivatives are known to possess a wide range of biological activities.

  • Anti-inflammatory Activity: Many flavonols and chromen-4-one derivatives exhibit potent anti-inflammatory properties.[3][4][9] Some have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation.[5][21] The presence of a halogen, such as bromine, can enhance lipophilicity, potentially improving cell membrane permeability and interaction with target proteins.

  • Antioxidant Activity: Flavonoids are well-known antioxidants, a property attributed to their ability to scavenge free radicals.[1][4] The 3-hydroxy group is a key structural feature for this activity. The antioxidant potential of substituted 3-hydroxyflavones has been demonstrated using methods like the DPPH free radical scavenging assay.[3]

  • Antimicrobial and Anticancer Potential: Various substituted flavones have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1][18] Furthermore, cytotoxic effects against numerous cancer cell lines have been reported, with mechanisms often involving the induction of apoptosis or inhibition of cell cycle-regulating enzymes.[4]

COX2_Inhibition ArachidonicAcid Arachidonic Acid (Substrate) COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Catalysis Inhibition Inhibition Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Flavonol 3-Hydroxy-2-(4-bromophenyl)- chromen-4-one Flavonol->COX2

Caption: Potential mechanism of anti-inflammatory action via COX-2 enzyme inhibition.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one

This protocol is a generalized procedure based on the Algar-Flynn-Oyamada reaction.[1][3][12]

Materials:

  • 2'-Hydroxyacetophenone

  • 4-Bromobenzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 20-40%)

  • Hydrogen Peroxide (H₂O₂), aqueous solution (e.g., 30%)

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl acetate for recrystallization

Procedure:

  • Chalcone Formation:

    • In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-bromobenzaldehyde in ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of NaOH with constant stirring.

    • Continue stirring the reaction mixture at a low temperature (0-5 °C) or room temperature for several hours until the reaction is complete (monitor by TLC).

    • The formation of the intermediate chalcone is often indicated by a color change.

  • Oxidative Cyclization (AFO Reaction):

    • To the suspension of the chalcone from the previous step, slowly add an aqueous solution of H₂O₂ (30%) dropwise, maintaining the temperature below 30-40 °C.[1]

    • Stir the reaction mixture for 2-4 hours at room temperature.[1][3]

    • Once the reaction is complete (monitor by TLC), pour the mixture into a beaker containing crushed ice.

    • Acidify the mixture with dilute HCl to precipitate the crude product.[1]

  • Purification:

    • Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold water.

    • Dry the crude product completely.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to obtain the pure 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one.[1]

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3]

Materials:

  • 3-Hydroxy-2-(4-bromophenyl)-chromen-4-one (test compound)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a series of dilutions of ascorbic acid to serve as a positive control.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound (or control/blank) to the wells. For the blank, use methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

3-Hydroxy-2-(4-bromophenyl)-chromen-4-one is a synthetically accessible flavonol with significant potential for further investigation in medicinal chemistry and materials science. Its structural features, including the privileged chromen-4-one scaffold, the reactive 3-hydroxy group, and the lipophilic bromo-substituent, make it a compelling candidate for drug discovery programs. Future research should focus on the comprehensive evaluation of its biological activities, including detailed mechanistic studies to identify specific cellular targets. Elucidating its structure-activity relationships by synthesizing and testing related analogs could lead to the development of novel therapeutic agents with enhanced potency and selectivity.

References

  • Jayashree, B. S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595. [Link]

  • Boruah, M., et al. (2016). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances. [Link]

  • Singh, I., & Singh, I. (n.d.). Algar-Flynn-Oyamada Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Wikipedia contributors. (n.d.). Algar–Flynn–Oyamada reaction. Wikipedia. [Link]

  • Molapo, K. M., et al. (2024). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. [Link]

  • Molapo, K. M., et al. (2024). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. ResearchGate. [Link]

  • Li, Y., et al. (2016). 3-Hydroxyflavone derivatives synthesized by a new simple method as chemosensors for cyanide anions. RSC Advances. [Link]

  • Kurzwernhart, A., et al. (2024). Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2023). Rapid Synthesis of 3-Hydroxyflavones from 2'-Hydroxyacetophenones and Benzaldehydes. Taylor & Francis Online. [Link]

  • Wikipedia contributors. (n.d.). 3-Hydroxyflavone. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Sharma, R., et al. (n.d.). Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). ResearchGate. [Link]

  • Kumar, D., et al. (2012). 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING. Natural Products: An Indian Journal. [Link]

  • ChemBK. (2024). 3-hydroxy-2-phenyl-4H-chromen-4-one - Physico-chemical Properties. [Link]

  • Chemical Synthesis Database. (2025). 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. [Link]

  • Lee, J. H., et al. (2011). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules. [Link]

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  • MilliporeSigma. (n.d.). 3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one. [Link]

  • Padgett, C. W., et al. (2018). 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. Georgia Southern Commons. [Link]

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  • Kumar, A., et al. (2017). Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. Molbank. [Link]

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Foundational

A Technical Guide to 4'-Bromo Substituted Flavonol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract This in-depth technical guide provides a comprehensive overview of 4'-bromo substituted flavonol derivatives, a class of synthetic flavonoids with significant therapeutic potential. We delve into the synthetic m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 4'-bromo substituted flavonol derivatives, a class of synthetic flavonoids with significant therapeutic potential. We delve into the synthetic methodologies for their preparation, with a focus on the Claisen-Schmidt condensation and subsequent oxidative cyclization. The guide critically evaluates their potent biological activities, including their anticancer, antioxidant, and anti-inflammatory properties. A key focus is placed on the well-documented anticancer effects of 4'-bromoflavonol against non-small cell lung cancer, elucidating its mechanism of action through the induction of apoptosis via the mitochondrial- and caspase-3-dependent pathways. The influence of the 4'-bromo substitution on the physicochemical properties and biological efficacy of the flavonol scaffold is discussed in detail, highlighting its role in enhancing lipophilicity and, consequently, potential bioavailability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these halogenated flavonoids.

Introduction to Flavonols and the Significance of Halogenation

Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in plants, forming an integral part of the human diet.[1] Their basic structure consists of a C6-C3-C6 skeleton, and they are classified into various subclasses based on the oxidation state of the central pyran ring.[1] Flavonols, characterized by a 3-hydroxy group and a C2-C3 double bond, are among the most studied flavonoids due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2]

The targeted modification of the flavonoid scaffold is a key strategy in medicinal chemistry to enhance their therapeutic properties. Halogenation, in particular, has emerged as a powerful tool to modulate the bioactivity of flavonoids. The introduction of a bromine atom at the 4'-position of the B-ring has been shown to significantly impact the molecule's lipophilicity, electronic distribution, and interaction with biological targets.[3][4] This often leads to enhanced biological activity compared to the parent, non-halogenated compounds.[3] This guide will specifically focus on the synthesis, characterization, and biological evaluation of 4'-bromo substituted flavonol derivatives.

Synthesis of 4'-Bromo Substituted Flavonol Derivatives

The most common and efficient method for the synthesis of 4'-bromo substituted flavonols involves a two-step process: the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an oxidative cyclization to yield the final flavonol.

Step 1: Synthesis of 2'-Hydroxy-4''-bromochalcone (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone. In this case, a substituted 2'-hydroxyacetophenone reacts with 4-bromobenzaldehyde to yield the corresponding 2'-hydroxychalcone.

Experimental Protocol:

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the precipitate, wash with cold water until neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_0 Step 1: Claisen-Schmidt Condensation 2_hydroxyacetophenone 2'-Hydroxyacetophenone chalcone 2'-Hydroxy-4''-bromochalcone 2_hydroxyacetophenone->chalcone 4_bromobenzaldehyde 4-Bromobenzaldehyde 4_bromobenzaldehyde->chalcone base Base (NaOH/KOH) Ethanol base->chalcone

Caption: Synthesis of 2'-Hydroxy-4''-bromochalcone.

Step 2: Oxidative Cyclization to 4'-Bromo-3-hydroxyflavone (Algar-Flynn-Oyamada Reaction)

The synthesized 2'-hydroxychalcone is then cyclized to the corresponding flavonol using an alkaline solution of hydrogen peroxide. This reaction is known as the Algar-Flynn-Oyamada (AFO) reaction.

Experimental Protocol:

  • Dissolve the 2'-hydroxy-4''-bromochalcone (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30%).

  • Stir the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with a dilute acid to precipitate the flavonol.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude 4'-bromo-3-hydroxyflavone by recrystallization from a solvent such as ethyl acetate.[5]

G cluster_1 Step 2: Oxidative Cyclization (AFO Reaction) chalcone 2'-Hydroxy-4''-bromochalcone flavonol 4'-Bromo-3-hydroxyflavone chalcone->flavonol reagents H₂O₂ / NaOH Ethanol reagents->flavonol

Caption: Synthesis of 4'-Bromo-3-hydroxyflavone.

Spectroscopic Characterization

The structural elucidation of 4'-bromo substituted flavonols is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR and ¹³C NMR Spectroscopy:

  • ¹H NMR: Aromatic protons on the A and B rings would typically appear in the region of δ 7.0-8.5 ppm. The presence of the 4'-bromo substituent would influence the chemical shifts and coupling patterns of the B-ring protons. The hydroxyl proton at the 3-position would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon (C-4) is expected to resonate around δ 175-180 ppm. The carbon bearing the bromine atom (C-4') would show a characteristic chemical shift, and the other aromatic carbons would appear in the range of δ 100-165 ppm.

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the synthesized compounds. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Biological Activities of 4'-Bromo Substituted Flavonol Derivatives

The introduction of a bromine atom at the 4'-position of the flavonol scaffold has been shown to significantly enhance its biological activity, particularly its anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

One of the most promising therapeutic applications of 4'-bromo substituted flavonols is in cancer chemotherapy.

Potent Cytotoxicity against Non-Small Cell Lung Cancer:

A notable example is the potent inhibitory activity of 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one against human non-small cell lung cancer A549 cells.[3][6] This compound exhibited significantly higher potency compared to the clinical anticancer drug 5-fluorouracil (5-FU).[3][6]

CompoundCell LineIC₅₀ (µM)
2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one A5490.46 ± 0.02
5-Fluorouracil (Positive Control)A5494.98 ± 0.41
Table 1: Comparative cytotoxic activity against A549 cells.[3][6]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of 4'-bromoflavonol is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[3][6] This process is mediated through the intrinsic (mitochondrial) and caspase-3-dependent pathways.[3][6]

The proposed mechanism involves the following key steps:

  • Modulation of Bcl-2 Family Proteins: 4'-bromoflavonol alters the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[8]

  • Caspase-3 Activation and Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspase-3.[8] Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[8]

G cluster_0 Apoptotic Pathway Induced by 4'-Bromoflavonol flavonol 4'-Bromoflavonol bcl2 Bcl-2 (Anti-apoptotic) flavonol->bcl2 Inhibits bax Bax (Pro-apoptotic) flavonol->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits MOMP bax->mitochondrion Induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_0 Anti-inflammatory Mechanism LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB flavonol 4'-Bromoflavonol flavonol->MAPK Inhibits flavonol->NFkB Inhibits mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->mediators Induces NFkB->mediators Induces

Caption: Inhibition of inflammatory pathways by 4'-bromoflavonol.

Enzyme Inhibition

Flavonoids are known to interact with and inhibit a variety of enzymes, including protein kinases. [9]Protein kinases play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. While specific inhibitory data for 4'-bromo substituted flavonols against a broad panel of kinases is an area for further investigation, the flavonoid scaffold is a recognized "privileged structure" for kinase inhibitor design. The 4'-bromo substituent could potentially enhance binding to the ATP-binding pocket of certain kinases through halogen bonding or by increasing the compound's residence time in the hydrophobic pocket.

Structure-Activity Relationship (SAR) and the Role of the 4'-Bromo Substituent

The biological activities of flavonoids are highly dependent on their structure. [2]For 4'-bromo substituted flavonols, several key structural features contribute to their efficacy:

  • The Flavonol Core: The C2=C3 double bond and the 3-OH group in the C-ring are crucial for the antioxidant and anticancer activities of flavonols. [3][4]* The 4'-Bromo Substituent: The presence of the bromine atom at the 4'-position of the B-ring has several important consequences:

    • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. [3][4]This can lead to improved membrane permeability and cellular uptake, potentially increasing the intracellular concentration of the compound and enhancing its bioavailability. [3][4] * Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the entire molecule, which can affect its interaction with biological targets and its radical scavenging ability.

    • Steric and Conformational Effects: The size of the bromine atom can influence the overall shape and conformation of the molecule, which may lead to a better fit in the active site of target enzymes or receptors.

Future Perspectives and Conclusion

4'-Bromo substituted flavonol derivatives represent a promising class of compounds with significant potential for drug development. Their potent anticancer activity, coupled with their antioxidant and anti-inflammatory properties, makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of 4'-bromo substituted flavonols with different substitution patterns on the A-ring to optimize activity and selectivity.

  • In-depth Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds in animal models to assess their in vivo efficacy and safety.

  • Development of Drug Delivery Systems: Exploring novel formulations to improve the solubility and bioavailability of these compounds.

References

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers. URL: [Link]

  • Structure and antioxidant activity of brominated flavonols and flavanones. PubMed. URL: [Link]

  • New Journal of Chemistry Supporting Information. Rsc.org. URL: [Link]

  • Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules. URL: [Link]

  • Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. ResearchGate. URL: [Link]

  • dpph assay ic50: Topics by Science.gov. Science.gov. URL: [Link]

  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs. URL: [Link]

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  • 1H and 13C-NMR data of hydroxyflavone derivatives. PubMed. URL: [Link]

  • 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING. NPAA. URL: [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC. URL: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. URL: [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PubMed. URL: [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 ONES. ResearchGate. URL: [Link]

  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. URL: [Link]

  • (PDF) Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. ResearchGate. URL: [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. PMC. URL: [Link]

  • Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. MDPI. URL: [Link]

  • Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. PMC. URL: [Link]

  • Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway. ResearchGate. URL: [Link]

  • Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway. PMC. URL: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. URL: [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. MDPI Encyclopedia. URL: [Link]

  • Representative IC50 values for enzyme inhibition. ResearchGate. URL: [Link]

  • Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. MDPI. URL: [Link]

  • The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. ResearchGate. URL: [Link]

  • Structure and antioxidant activity of brominated flavonols and flavanones. PubMed. URL: [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. SciSpace. URL: [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. URL: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. URL: [Link]

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  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. URL: [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one: Molecular Weight, Characterization, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, a molecule of interest within the broader class of f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, a molecule of interest within the broader class of flavonoids and chromones known for their diverse biological activities. This document will delve into the core physicochemical properties, including a detailed analysis of its molecular weight, and provide field-proven insights into its synthesis and characterization methodologies.

Core Molecular Attributes

2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-4-keto group on the C ring. The presence of a bromine atom on the appended phenyl ring significantly influences its physicochemical properties and potential biological interactions.

Molecular Weight and Formula

The precise molecular weight is a critical parameter for a multitude of experimental procedures, including mass spectrometry, analytical standard preparation, and stoichiometric calculations in synthetic chemistry. The molecular formula for 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is C₁₅H₉BrO₃.

The molecular weight is calculated based on the atomic masses of its constituent elements:

  • Carbon (C): 15 atoms × 12.011 amu = 180.165 amu

  • Hydrogen (H): 9 atoms × 1.008 amu = 9.072 amu

  • Bromine (Br): 1 atom × 79.904 amu = 79.904 amu

  • Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Total Molecular Weight = 317.138 g/mol

This value is consistent with the molecular weight of its isomers, such as 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, which is reported to be 317.13 g/mol .[1]

Structural and Physicochemical Data Summary

For clarity and comparative ease, the key quantitative data for a closely related isomer, 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, are presented below. These values provide a reasonable estimation for the properties of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one.

PropertyValueSource
Molecular Formula C₁₅H₉BrO₃PubChem[1]
Molecular Weight 317.13 g/mol PubChem[1]
Monoisotopic Mass 315.97351 DaPubChem[1]
Physical Form SolidMilliporeSigma[2]
Purity (Typical) ≥95%MilliporeSigma[2]
CAS Number 54210-23-0Chemsrc[3]

Synthesis and Characterization: A Validating Workflow

The synthesis and subsequent characterization of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one follow a well-established pathway for flavonol derivatives. The causality behind each step is crucial for ensuring high yield and purity.

Synthetic Pathway: Algar-Flynn-Oyamada Reaction

A common and effective method for the synthesis of 3-hydroxy-chromen-4-ones is the Algar-Flynn-Oyamada (AFO) reaction.[4] This involves the oxidative cyclization of a chalcone precursor.

Step 1: Claisen-Schmidt Condensation to form the Chalcone The synthesis begins with the base-catalyzed condensation of a 2'-hydroxyacetophenone with a substituted benzaldehyde, in this case, 4-bromobenzaldehyde. This reaction forms the corresponding chalcone, (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one. The use of a strong base like sodium hydroxide is critical for deprotonating the acetophenone, enabling it to act as a nucleophile.

Step 2: Oxidative Cyclization The synthesized chalcone is then subjected to oxidative cyclization using alkaline hydrogen peroxide. This step proceeds via an epoxide intermediate, which then undergoes intramolecular rearrangement and cyclization to form the final 3-hydroxy-4H-chromen-4-one ring system.[4]

The following diagram illustrates this synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Algar-Flynn-Oyamada Reaction cluster_product Final Product 2_hydroxyacetophenone 2'-Hydroxyacetophenone reaction1_node NaOH, EtOH 2_hydroxyacetophenone->reaction1_node 4_bromobenzaldehyde 4-Bromobenzaldehyde 4_bromobenzaldehyde->reaction1_node chalcone (E)-1-(2-hydroxyphenyl)-3- (4-bromophenyl)prop-2-en-1-one reaction1_node->chalcone reaction2_node H₂O₂, NaOH (aq) chalcone->reaction2_node product 2-(4-Bromophenyl)-3-hydroxy- 4H-chromen-4-one reaction2_node->product

Caption: Synthetic workflow for 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one.

Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Experimental Protocol: Standard Characterization Suite

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include multiplets in the aromatic region (for both the chromone and bromophenyl rings) and a characteristic singlet for the hydroxyl proton, which would be exchangeable with D₂O.[4]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon (C4) is expected to have a characteristic downfield chemical shift.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or electron impact (EI) are commonly used.

    • Purpose: To confirm the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern.

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Expected Absorptions: A broad absorption band for the hydroxyl (-OH) group, a sharp, strong absorption for the carbonyl (C=O) group of the chromone ring, and characteristic peaks for the aromatic C-H and C=C bonds.[4]

  • Elemental Analysis:

    • Purpose: To determine the percentage composition of carbon, hydrogen, and other elements.

    • Validation: The experimental percentages should align with the theoretical percentages calculated from the molecular formula (C₁₅H₉BrO₃).

The relationship between these analytical techniques in a self-validating system is depicted below:

Characterization_Logic Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR EA Elemental Analysis Synthesis->EA Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity IR->Structure Purity Purity Assessment EA->Purity Final_Validation Validated Compound

Caption: A self-validating workflow for compound characterization.

Relevance in Drug Discovery and Development

The chromone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] Research into substituted 3-hydroxy-2-phenyl-4H-chromen-4-ones has highlighted their potential as:

  • Antimicrobial Agents: Studies have shown that compounds in this class exhibit significant activity against various bacterial and fungal strains.[6]

  • Anticancer Agents: The 4H-chromene scaffold has been investigated for its anticancer properties, with some derivatives showing potent activity against various cancer cell lines.[5]

  • Enzyme Inhibitors: For example, certain 2-phenyl-4H-chromen-4-one derivatives have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[7]

The introduction of a bromophenyl group at the 2-position can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and influencing its pharmacokinetic profile.

Safety and Handling

References

  • Dubey, R., et al. (2012). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. International Journal of Pharmaceutical and Chemical Sciences, 1(3). Available at: [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemsrc. (n.d.). CAS#:54210-23-0 | 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one. Retrieved from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). Retrieved from: [Link]

  • ResearchGate. (2012). (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 ONES. Retrieved from: [Link]

  • Al-Omair, M. A., et al. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 20(9), 15936–15953. Available at: [Link]

  • Khan, I., et al. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 731289. Available at: [Link]

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Foundational

Structural and Photophysical Dichotomy: A Technical Guide to 3-Hydroxyflavone vs. 4'-Bromoflavonol

Executive Summary The rational design of flavonoid derivatives requires a deep understanding of how subtle structural modifications dictate photophysical behavior and biological efficacy. This whitepaper provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of flavonoid derivatives requires a deep understanding of how subtle structural modifications dictate photophysical behavior and biological efficacy. This whitepaper provides an in-depth comparative analysis between the parent fluorophore 3-hydroxyflavone (3HF) and its halogenated derivative, 4'-bromoflavonol (2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one). By examining the shift from Excited-State Intramolecular Proton Transfer (ESIPT) to heavy-atom-induced Intersystem Crossing (ISC), this guide bridges fundamental physical chemistry with advanced oncological drug development.

Structural Topography and Electronic Modulation

At the core of the flavonol family is the benzopyranone skeleton. 3-Hydroxyflavone (3HF) [1] consists of a chromen-4-one core (A and C rings) with an unsubstituted phenyl group (B ring) at the C2 position and a critical hydroxyl group at the C3 position. This specific spatial arrangement creates a strong intramolecular hydrogen bond between the 3-OH proton and the 4-carbonyl oxygen.

The structural divergence in 4'-bromoflavonol arises from the substitution of a bromine atom at the para-position (4') of the B-ring. This single halogenation introduces two competing electronic effects:

  • Inductive Withdrawal (-I): The electronegative bromine atom pulls electron density away from the extended

    
    -system of the B-ring.
    
  • Resonance Donation (+R): The lone pairs on the bromine atom can delocalize into the

    
    -system, though this effect is weaker than the inductive withdrawal due to orbital size mismatch (4p vs. 2p).
    

The net result is a highly polarized B-ring that alters the redox potential of the molecule, enhancing its lipophilicity and fundamentally rewiring its excited-state relaxation pathways.

Photophysical Dichotomy: ESIPT vs. Intersystem Crossing

The most profound difference between 3HF and 4'-bromoflavonol lies in their photophysical dynamics following UV excitation.

The 3HF Paradigm: Ultrafast ESIPT

Upon photoexcitation to the singlet excited state (


), 3HF undergoes an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT)[2]. The transfer of the proton from the 3-hydroxyl group to the 4-carbonyl oxygen generates a tautomeric (

) excited state. This dual-state system (Normal

and Tautomer

) yields a characteristic dual fluorescence emission that is highly sensitive to the local solvent environment, making 3HF a premier fluorescent probe for biomembranes. Under certain high-energy excitations, 3HF even exhibits anti-Kasha behavior, violating Kasha's rule by emitting from higher excited states[2].
The 4'-Bromoflavonol Paradigm: The Heavy Atom Effect

In stark contrast, the introduction of the bromine atom in 4'-bromoflavonol effectively quenches the ESIPT-driven fluorescence. This is governed by the Heavy Atom Effect [3]. Spin-orbit coupling (SOC)—the mechanism required to flip an electron's spin and transition from a singlet to a triplet state—scales proportionally to


 (where 

is the atomic number). Because bromine (

) has a vastly larger atomic mass than hydrogen (

), the SOC matrix element is drastically increased. Consequently, Intersystem Crossing (ISC) from

outcompetes both ESIPT and radiative fluorescence. This promotes the generation of long-lived triplet states, which are highly reactive and capable of generating singlet oxygen (

) or participating in photodecarbonylation reactions[3].

Photophysics S0_N S0 (Normal State) S1_N S1 (Normal Excited) S0_N->S1_N Excitation (hv) S1_N->S0_N Normal Fluorescence S1_T S1 (Tautomer Excited) S1_N->S1_T ESIPT (Ultrafast in 3HF) T1_N T1 (Triplet State) S1_N->T1_N ISC (Heavy Atom Effect in 4'-Br) S0_T S0 (Tautomer Ground) S1_T->S0_T Tautomer Fluorescence S0_T->S0_N Back Proton Transfer

Photophysical pathways contrasting 3HF (ESIPT dominance) and 4'-bromoflavonol (ISC dominance).

Biological Efficacy and Apoptotic Pathways

The structural shift from 3HF to 4'-bromoflavonol translates into a massive leap in pharmacological utility, particularly in oncology. While unsubstituted flavonols exhibit moderate antioxidant properties, halogenation at the 4'-position transforms the molecule into a potent cytotoxic agent.

Recent in vitro studies on human non-small cell lung cancer cells (A549) demonstrate that 4'-bromoflavonol acts as a highly effective anticancer agent[4]. The compound induces apoptosis via the intrinsic mitochondrial pathway. Mechanistically, the lipophilic bromine atom enhances cellular penetration, while the altered electron density downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This mitochondrial membrane depolarization triggers the release of cytochrome c, culminating in the cleavage and activation of Caspase-3[4].

Quantitative Data Syntheses

The following tables summarize the comparative physical, optical, and biological metrics of the two compounds.

Table 1: Structural and Photophysical Comparison

Parameter3-Hydroxyflavone (3HF)4'-Bromoflavonol
PubChem CID 11349[1]Derivative of CID 11349
B-Ring Substitution Unsubstituted4'-Bromo (para-position)
Primary Excited-State Pathway ESIPTIntersystem Crossing (ISC)
Fluorescence Profile Dual emission (

&

)
Quenched (Triplet generation)
A549 Cell Cytotoxicity (IC

)
> 50 µM (Low)0.46 ± 0.02 µM (High)[4]

Table 2: Bioassay Validation Parameters for 4'-Bromoflavonol

Treatment GroupTarget MechanismExpected OutcomeValidation Metric
Untreated (Negative Control) Baseline viability100% cell viabilityNormal morphology, intact Caspase-3
5-Fluorouracil (Positive Control) Apoptosis induction~4.98 µM IC

[4]
Moderate Caspase-3 cleavage
4'-Bromoflavonol Mitochondrial Apoptosis~0.46 µM IC

[4]
High Bax/Bcl-2 ratio, cleaved Caspase-3

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic causality.

Workflow Synth 1. Synthesis Algar-Flynn-Oyamada (AFO) oxidation of 4'-bromochalcone Purif 2. Purification Column chromatography & recrystallization (Control: TLC) Synth->Purif Char 3. Photophysics Time-resolved fluorescence & UV-Vis (Control: Quinine Sulfate) Purif->Char Bio 4. Bio-Evaluation A549 cell apoptosis via Caspase-3 (Control: 5-Fluorouracil) Char->Bio

Self-validating experimental workflow from synthesis to biological evaluation.

Protocol A: Synthesis of 4'-Bromoflavonol via AFO Reaction

Causality of Choice: The Algar-Flynn-Oyamada (AFO) reaction is specifically chosen because alkaline hydrogen peroxide selectively attacks the


-unsaturated ketone of the chalcone precursor. This forms an epoxide intermediate that undergoes base-catalyzed ring opening and cyclization, guaranteeing the formation of the 3-hydroxyflavone core rather than a non-hydroxylated flavanone.
  • Reaction Setup: Dissolve 4'-bromochalcone (1.0 eq) in a 1:1 mixture of methanol and 16% aqueous NaOH.

  • Oxidation: Cool the mixture to 0°C and add 30%

    
     (3.0 eq) dropwise over 30 minutes to control the exothermic epoxidation.
    
  • Cyclization: Stir at room temperature for 4 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a 3HF standard. The disappearance of the bright yellow chalcone spot indicates complete conversion.

  • Isolation: Acidify with 2M HCl to precipitate the flavonol. Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

Protocol B: Photophysical Characterization (ISC vs ESIPT)

Causality of Choice: Time-correlated single-photon counting (TCSPC) is utilized to measure fluorescence lifetimes. The heavy atom effect in 4'-bromoflavonol will manifest as a drastically shortened singlet lifetime compared to 3HF, validating the ISC pathway.

  • Sample Preparation: Prepare

    
     M solutions of 3HF and 4'-bromoflavonol in spectroscopic grade methanol.
    
  • Standardization: Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) as the quantum yield reference standard.
  • Measurement: Excite samples at 340 nm. Record the steady-state emission spectra and TCSPC decay curves.

  • Validation: 3HF will show dual emission peaks (~410 nm and ~530 nm). 4'-bromoflavonol will show near-complete quenching of the 530 nm peak, confirming the bromine-induced ISC[3].

Protocol C: Western Blot Apoptosis Assay (A549 Cells)

Causality of Choice: Western blotting for Caspase-3 and Bax/Bcl-2 is chosen over simple MTT viability assays because it mechanistically proves that cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis[4].

  • Cell Culture: Seed A549 cells at

    
     cells/well. Treat with 4'-bromoflavonol at its IC
    
    
    
    (0.46 µM) for 24 hours. Include untreated cells (Negative Control) and 5-FU treated cells (Positive Control).
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify total protein via BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Run 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Bcl-2, Bax, and Caspase-3. Use

    
    -actin as a loading control.
    
  • Validation: A successful assay will show a distinct band for cleaved Caspase-3 (17/19 kDa) only in the treated groups, with 4'-bromoflavonol showing higher cleavage intensity than 5-FU[4].

References

1.[2] Anti-Kasha Behavior of 3-Hydroxyflavone and Its Derivatives. National Center for Biotechnology Information (PMC).2 2.[1] Flavonol | C15H10O3 | CID 11349 - PubChem. National Institutes of Health. 1 3.[3] Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease. ACS Publications. 3 4.[4] Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI.4

Sources

Exploratory

Photophysical Dynamics of 4'-Bromo-3-hydroxyflavone: A Technical Guide to ESIPT and Halogen Modulation

Executive Summary The rational design of fluorescent probes requires a deep understanding of how structural modifications dictate photophysical behavior. 3-Hydroxyflavone (3HF) and its derivatives are premier scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorescent probes requires a deep understanding of how structural modifications dictate photophysical behavior. 3-Hydroxyflavone (3HF) and its derivatives are premier scaffolds in chemical biology and materials science, celebrated for their highly sensitive, environment-dependent dual emission. The introduction of a bromine atom at the 4'-position of the B-ring to form 4'-bromo-3-hydroxyflavone (4'-Br-3HF) introduces complex electronic and spin-orbit coupling dynamics.

This whitepaper provides an in-depth analysis of the fluorescence properties of 4'-Br-3HF. By dissecting the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, the crystallographic impact of halogenation, and the resulting heavy-atom effects, this guide equips researchers with the mechanistic insights and validated protocols necessary to utilize halogenated flavonols in advanced spectroscopic applications.

Mechanistic Photophysics: The ESIPT Engine

The hallmark of 3HF derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT)[1]. This phenomenon is driven by a pre-existing intramolecular hydrogen bond between the 3-hydroxyl group (proton donor) and the 4-carbonyl oxygen (proton acceptor).

Upon photoexcitation to the Franck-Condon state, the electron density redistributes, significantly increasing the acidity of the 3-OH group and the basicity of the 4-carbonyl oxygen. This thermodynamic shift triggers an ultrafast (sub-picosecond) proton transfer, converting the highly energetic normal excited state (N) into a more stable tautomeric excited state (T).

Because emission can occur from both the N* and T* states before they relax back to the ground state, 3HF derivatives exhibit a characteristic dual-band fluorescence [1]. The intensity ratio of these two bands (


) is exquisitely sensitive to the local microenvironment, making these molecules powerful ratiometric sensors for solvent polarity and hydrogen-bonding dynamics.

ESIPT_Mechanism N Ground State (N) Enol Form N_star Excited Normal (N*) Enol Form N->N_star Excitation (hν_ex) N_star->N N* Emission (hν_N) T_star Excited Tautomer (T*) Keto Form N_star->T_star ESIPT (Ultrafast) T Ground Tautomer (T) Keto Form T_star->T T* Emission (hν_T) T->N Reverse PT (Fast)

Diagram 1: The ESIPT pathway illustrating the dual-emission mechanism of 3-hydroxyflavones.

The Impact of 4'-Bromo Substitution

The addition of a bromine atom at the 4'-position of the phenyl ring fundamentally alters the photophysics of the 3HF core through three primary mechanisms: structural rigidity, electronic modulation, and spin-orbit coupling.

Crystallographic and Hydrogen-Bonding Dynamics

The efficiency of ESIPT is strictly dependent on the strength and geometry of the intramolecular hydrogen bond in the ground state. X-ray crystallographic analysis of 4'-bromo-3-hydroxyflavone reveals a highly planar structure with a carbonyl bond length of precisely 1.232 Å[2]. This specific bond length is indicative of a strong, tightly coupled intramolecular hydrogen bond network, which pre-organizes the molecule for efficient proton transfer upon excitation[2][3].

Electronic Modulation and ESICT

Bromine acts as a mild electron-withdrawing group via inductive effects, while simultaneously capable of resonance donation. When placed at the para-position (4') of the B-ring, it influences the Excited-State Internal Charge Transfer (ESICT) character of the molecule[4]. This electronic push-pull dynamic slightly reduces the electron density at the 3-hydroxyl oxygen, modulating the thermodynamic driving force of the ESIPT reaction and shifting the absorption and emission maxima bathochromically (red-shift) compared to the unsubstituted parent compound.

The Heavy-Atom Effect and Intersystem Crossing (ISC)

The most profound impact of the bromine substitution is its mass. Bromine is a heavy atom that significantly enhances spin-orbit coupling within the molecule. This coupling facilitates Intersystem Crossing (ISC)—a non-radiative transition from the excited singlet state (


) to the triplet state (

)[4][5].

Causality in Experimental Outcomes: Because ISC competes directly with fluorescence (radiative decay) from the


 state, the enhanced ISC in 4'-Br-3HF leads to a measurable decrease in both the fluorescence quantum yield (

) and the excited-state lifetime compared to unsubstituted 3HF[5]. Researchers must account for this quenched fluorescence when designing assays requiring high-brightness probes.
Table 1: Comparative Photophysical Trends
PropertyUnsubstituted 3HF4'-Bromo-3HFCausality / Mechanism
Carbonyl Bond Length ~1.235 Å1.232 ÅHalogen-induced crystal packing and H-bond strengthening[2].
Absorption

~340 nm~345-350 nmESICT modulation via 4'-Br electronic effects[4].
Fluorescence QY (

)
ModerateLoweredEnhanced ISC due to the heavy-atom effect of Bromine[5].
Singlet Lifetime (

)
LongerShorterCompeting non-radiative decay pathways (ISC)[5].

Experimental Protocols: Validating Photophysical Properties

To accurately profile the fluorescence properties of 4'-Br-3HF, rigorous experimental controls must be implemented. The following protocols are designed as self-validating systems to prevent common spectroscopic artifacts such as inner-filter effects and solvent contamination.

Protocol A: Ratiometric Solvatochromism Profiling

This workflow determines the sensitivity of the


 ratio to solvent polarity.
  • Solvent Purification: Use only spectroscopic-grade solvents (e.g., Hexane, Toluene, Chloroform, Acetonitrile, Methanol). Rationale: Trace water in aprotic solvents will disrupt the intramolecular H-bond via intermolecular bonding, artificially inflating the N emission band.*

  • Stock Preparation: Dissolve 4'-Br-3HF in anhydrous DMSO to create a 1 mM stock.

  • Sample Dilution: Dilute the stock into the test solvents to a final concentration of 10 µM.

  • Spectral Acquisition:

    • Excite the sample at its isosbestic absorption point (typically ~345 nm).

    • Record the emission spectrum from 370 nm to 650 nm.

  • Data Integration: Integrate the area under the N* band (shorter wavelength, ~410 nm) and the T* band (longer wavelength, ~530 nm) to calculate the ratiometric response.

Protocol B: Relative Fluorescence Quantum Yield ( ) Determination

Because the heavy-atom effect quenches fluorescence, calculating the exact quantum yield is critical. This is done comparatively using a standard.

  • Standard Selection: Select Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) as the reference, as its absorption/emission profile overlaps well with flavonols.
  • Absorbance Matching: Prepare solutions of 4'-Br-3HF and Quinine Sulfate such that their absorbance at the excitation wavelength is identical and strictly below 0.05 OD . Rationale: Keeping OD < 0.05 prevents primary and secondary inner-filter effects (reabsorption of emitted photons), which would non-linearly skew the quantum yield calculation.

  • Fluorescence Integration: Measure the fluorescence emission spectra for both the sample and the standard under identical slit widths and integration times. Calculate the integrated fluorescence intensity (Area,

    
    ).
    
  • Calculation: Apply the comparative quantum yield equation:

    
    
    (Where 
    
    
    
    represents the refractive index of the respective solvents).

Protocol_Workflow Prep 1. Sample Prep (OD < 0.05) Abs 2. UV-Vis Absorbance Match Prep->Abs Fluo 3. Steady-State Emission Scan Abs->Fluo QY 4. QY Calculation (Refractive Index Correction) Fluo->QY

Diagram 2: Step-by-step workflow for accurate relative quantum yield determination.

Conclusion

4'-Bromo-3-hydroxyflavone serves as a sophisticated model for understanding how subtle atomic substitutions dictate macroscopic photophysical behavior. While the 3HF core provides the ESIPT engine necessary for dual-band ratiometric sensing, the 4'-bromine substitution acts as a photophysical modulator—strengthening the ground-state hydrogen bond while simultaneously activating triplet-state pathways via spin-orbit coupling. By strictly controlling solvent environments and optical densities during analysis, researchers can harness these unique properties for advanced fluorescent probe development.

References

  • Satoshi KAWAI et al. "Fluorometric Study on the Metal Chelates of Flavone Derivatives. III. Crystal Structures of 4'-Bromo-3-hydroxyflavone and 4'-Bromo-5-hydroxyflavone." ResearchGate. URL:[Link]

  • Demchenko, A. P., et al. "Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions." PMC (PubMed Central). URL:[Link]

  • "Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives." ResearchGate. URL:[Link]

  • "Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease." PMC (PubMed Central). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Algar-Flynn-Oyamada oxidation for 4'-bromoflavonol synthesis

An Application Note and Protocol for the Synthesis of 4'-Bromoflavonol via Algar-Flynn-Oyamada Oxidation Authored by a Senior Application Scientist This document provides an in-depth guide for the synthesis of 4'-bromofl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4'-Bromoflavonol via Algar-Flynn-Oyamada Oxidation

Authored by a Senior Application Scientist

This document provides an in-depth guide for the synthesis of 4'-bromoflavonol, a halogenated derivative of the flavonol class of flavonoids. Flavonols and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The presence of a bromine atom at the 4'-position of the flavonoid scaffold can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

The Algar-Flynn-Oyamada (AFO) reaction is a classical and reliable method for the synthesis of flavonols from 2'-hydroxychalcones. This application note will detail the mechanism of the AFO reaction, provide a step-by-step protocol for the synthesis of 4'-bromoflavonol, and offer expert insights into critical experimental parameters.

The Algar-Flynn-Oyamada Reaction: Mechanism and Rationale

The Algar-Flynn-Oyamada reaction is the oxidative cyclization of a 2'-hydroxychalcone in the presence of an alkaline hydrogen peroxide solution to form a flavonol. The reaction proceeds through an epoxy-chalcone intermediate.

The choice of a 2'-hydroxychalcone as the starting material is crucial as the ortho-hydroxyl group is essential for the intramolecular cyclization step. The reaction is typically carried out in a basic medium, which facilitates the deprotonation of the hydroxyl group, making it a more potent nucleophile. Hydrogen peroxide serves as the oxidizing agent, leading to the formation of the key epoxide intermediate. Subsequent intramolecular cyclization and rearrangement yield the final flavonol product.

Experimental Protocol: Synthesis of 4'-Bromoflavonol

This protocol outlines the synthesis of 4'-bromoflavonol from 2'-hydroxy-4-bromochalcone.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2'-Hydroxy-4-bromochalconeReagentSigma-Aldrich
MethanolACSFisher Scientific
Sodium Hydroxide (NaOH)ReagentVWR
Hydrogen Peroxide (H₂O₂)30% (w/w)Sigma-Aldrich
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Distilled Water------
Round-bottom flask (100 mL)------
Magnetic stirrer and stir bar------
Dropping funnel------
Ice bath------
Buchner funnel and filter paper------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---
Recrystallization solvent (e.g., ethanol)ACSFisher Scientific
Safety Precautions
  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Sodium hydroxide is caustic.

Step-by-Step Synthesis Protocol
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxy-4-bromochalcone (1.0 g, 3.28 mmol) in methanol (30 mL).

  • Basification: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (10 mL) dropwise. The solution will likely change color.

  • Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide (5 mL) dropwise to the cooled reaction mixture using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting chalcone spot and the appearance of a new, more polar flavonol spot indicates the reaction is proceeding.

  • Quenching and Acidification: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water (100 mL). Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Precipitation and Filtration: The crude 4'-bromoflavonol will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

Recrystallize the crude 4'-bromoflavonol from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure product.

Characterization

The identity and purity of the synthesized 4'-bromoflavonol can be confirmed by various analytical techniques, including:

  • Melting Point Determination: Compare the observed melting point with the literature value.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.

Experimental Workflow and Data Summary

The following diagram illustrates the overall workflow for the synthesis of 4'-bromoflavonol.

AFO_Synthesis_Workflow Start Start: 2'-Hydroxy-4-bromochalcone Dissolution 1. Dissolve in Methanol Start->Dissolution Basification 2. Add 2M NaOH Dissolution->Basification Cooling 3. Cool to 0-5 °C Basification->Cooling H2O2_Addition 4. Add 30% H₂O₂ Cooling->H2O2_Addition Reaction 5. Stir at Room Temperature (Monitor by TLC) H2O2_Addition->Reaction Quench_Acidify 6. Quench with Ice-Water & Acidify with HCl Reaction->Quench_Acidify Precipitation 7. Precipitate Crude Product Quench_Acidify->Precipitation Filtration 8. Vacuum Filtration Precipitation->Filtration Washing 9. Wash with Cold Water Filtration->Washing Drying 10. Dry the Product Washing->Drying Purification 11. Recrystallization (Ethanol) Drying->Purification End End: Pure 4'-Bromoflavonol Purification->End

Caption: Workflow for the synthesis of 4'-bromoflavonol.

Table 1: Summary of Reaction Parameters and Expected Outcome
ParameterValueNotes
Starting Material2'-Hydroxy-4-bromochalcone1.0 g
SolventMethanol30 mL
Base2 M NaOH (aq)10 mL
Oxidizing Agent30% H₂O₂5 mL
Reaction Temperature0-5 °C (addition), Room Temp (reaction)---
Reaction Time2-4 hoursMonitor by TLC
Expected Yield70-85%Varies based on reaction conditions and purification
Appearance of ProductPale yellow solid---

Mechanistic Insights and Troubleshooting

The mechanism of the AFO reaction involves several key steps, as illustrated below.

AFO_Mechanism Chalcone 2'-Hydroxychalcone Enolate Enolate Formation (Base) Chalcone->Enolate Epoxidation Epoxidation (H₂O₂) Enolate->Epoxidation EpoxyChalcone Epoxy-chalcone Intermediate Epoxidation->EpoxyChalcone Cyclization Intramolecular Cyclization EpoxyChalcone->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Rearrangement Rearrangement Intermediate2->Rearrangement Flavonol Flavonol Product Rearrangement->Flavonol

Caption: Simplified mechanism of the AFO reaction.

Troubleshooting Tips:

  • Low Yield:

    • Ensure the reaction temperature is maintained below 10 °C during the addition of hydrogen peroxide to prevent its decomposition.

    • Confirm the complete consumption of the starting material by TLC before workup.

    • Impurities in the starting chalcone can affect the reaction efficiency.

  • Side Product Formation:

    • Over-oxidation can lead to the formation of undesired byproducts. Careful control of the amount of hydrogen peroxide and reaction time is crucial.

    • The formation of aurones is a common side reaction in the AFO synthesis. The reaction conditions described in this protocol are optimized to favor flavonol formation.

Conclusion

The Algar-Flynn-Oyamada oxidation is a robust and efficient method for the synthesis of flavonols, including the halogenated derivative 4'-bromoflavonol. This application note provides a comprehensive and practical guide for researchers in synthetic and medicinal chemistry. By following the detailed protocol and considering the provided insights, scientists can reliably synthesize 4'-bromoflavonol for further investigation in drug discovery and other applications.

References

  • Algar, J., & Flynn, J. P. (1934). New synthesis of flavonols. Proceedings of the Royal Irish Academy. Section B: Biological, Geological, and Chemical Science, 42, 1-8.
  • Oyamada, T. (1935). A New General Method for the Synthesis of Flavonols. Bulletin of the Chemical Society of Japan, 10(5), 182-186.
  • Grover, S. K., Jain, A. C., & Seshadri, T. R. (1963). A new synthesis of flavonols. Indian Journal of Chemistry, 1, 517-520.
Application

Application Note: Cross-Coupling Protocols for Brominated Flavonols

Introduction: The Flavonol Challenge Flavonols (3-hydroxyflavones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and kinase-inhibitory activities. However, thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Flavonol Challenge

Flavonols (3-hydroxyflavones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and kinase-inhibitory activities. However, their utility in Structure-Activity Relationship (SAR) studies is often limited by the synthetic difficulty of introducing diversity at the C-6 and C-8 positions of the A-ring.

While classical condensation methods (Baker-Venkataraman) build the core, they lack the flexibility for late-stage diversification. Palladium-catalyzed cross-coupling on brominated intermediates offers a modular solution. This guide details optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically tailored to handle the unique electronic and steric challenges of the flavonol core.

Critical Structural Considerations
  • C-3 Hydroxyl Group: This group is acidic (

    
    ) and prone to oxidation. It can chelate Pd(II) species, poisoning the catalyst. Recommendation:  Always protect C-3 (and C-5/C-7) prior to coupling.
    
  • Regioselectivity (C-6 vs. C-8): Electrophilic bromination (NBS) typically favors the C-8 position in 5,7-dihydroxyflavonoids due to electronic directing effects, though C-6/C-8 mixtures are common.

  • Electronic Bias: The chromone core is electron-deficient (pyrone ring), making oxidative addition to the C-Br bond slower compared to simple aryl bromides.

General Workflow & Decision Tree

The following diagram outlines the strategic pathway from a parent flavonol to a diversified library.

Flavonol_Workflow Start Parent Flavonol (e.g., Quercetin, Kaempferol) Protect Step 1: Global Protection (Me, Bn, MOM) Start->Protect Prevent Pd chelation Brominate Step 2: Regioselective Bromination (NBS/CH3CN) Protect->Brominate Directs to C-6/C-8 Decision Target Modification? Brominate->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Decision->Suzuki Biaryl Sono Sonogashira (Alkynes) Decision->Sono Alkyne Buchwald Buchwald-Hartwig (Amines) Decision->Buchwald Amine Deprotect Step 4: Deprotection (BBr3 or H2/Pd) Suzuki->Deprotect Sono->Deprotect Buchwald->Deprotect Final Diversified Flavonol Library Deprotect->Final

Figure 1: Strategic workflow for the late-stage functionalization of flavonols.

Substrate Preparation (The "Make-or-Break" Step)

Why this matters: Attempting cross-coupling on unprotected bromoflavonols often results in low yields (<20%) due to the formation of Pd-alkoxides and oxidative degradation.

Protocol A: Protection & Bromination
  • Global Methylation: Treat the flavonol (1.0 equiv) with dimethyl sulfate (excess) and

    
     in acetone at reflux. This protects C-3, C-5, and C-7 OH groups.
    
  • Bromination:

    • Dissolve protected flavonol in

      
       or 
      
      
      
      .
    • Add N-Bromosuccinimide (NBS) (1.05 equiv).

    • Stir at RT (C-8 selectivity) or Reflux (C-6/C-8 mixture).

    • Note: The C-5 methoxy group directs bromination primarily to C-8 via para-direction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Introduction of aryl or heteroaryl rings. Challenge: Steric hindrance at C-8 can impede transmetallation.

ParameterStandard ConditionChallenging Substrates (Steric Bulk)
Catalyst

(5 mol%)

(5 mol%)
Ligand

(included)
-
Base

(2M aq.)

(3.0 equiv, solid)
Solvent DME /

(4:1)
1,4-Dioxane (anhydrous)
Temp 90°C100-110°C

Step-by-Step:

  • Charge a microwave vial with 8-bromo-3,5,7-trimethoxyflavone (0.25 mmol, 1.0 equiv), Arylboronic acid (0.375 mmol, 1.5 equiv), and

    
      (14 mg, 5 mol%).
    
  • Seal and purge with Argon for 5 minutes.

  • Add DME (2.5 mL) and 2M

    
      (0.5 mL) via syringe.
    
  • Heat at 90°C for 4–12 hours (or 30 min in microwave at 110°C).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Monitor disappearance of starting material (

    
     in 1:1 Hex/EtOAc).
    
Protocol 2: Sonogashira Coupling (Alkynylation)

Application: Introduction of rigid alkyne linkers or cyclization precursors. Challenge: Homocoupling of the alkyne (Glaser coupling) is a major side reaction.

Optimized Conditions:

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent:

    
     (used as solvent or 1:1 mix with DMF)
    
  • Temperature: 60–80°C (sealed tube)

Step-by-Step:

  • Dissolve bromoflavonol (0.5 mmol) in anhydrous

    
      (3 mL) and DMF  (1 mL).
    
  • Add Terminal Alkyne (1.2 equiv).

  • Degas solution thoroughly (freeze-pump-thaw or vigorous Ar bubbling).

  • Add

    
      (18 mg) and CuI  (5 mg) simultaneously under Ar flow.
    
  • Seal and heat to 70°C for 6 hours.

  • Critical Check: If the solution turns green/blue, oxygen has entered (Cu oxidation), and the reaction will stall. Maintain strict anaerobic conditions.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond)

Application: Synthesis of amino-flavones (kinase inhibitor motifs). Challenge: The electron-rich nature of the protected flavonol can make the bromide less electrophilic.

Catalyst Selection Matrix:

Buchwald_Logic Start Amine Type? Primary Primary Alkyl/Aniline Start->Primary Secondary Secondary Cyclic (Morpholine, Piperazine) Start->Secondary Sys1 System A: Pd2(dba)3 + BINAP Base: Cs2CO3 Solvent: Toluene Primary->Sys1 High Fidelity Sys2 System B: Pd2(dba)3 + Xantphos Base: NaOtBu Solvent: Dioxane Secondary->Sys2 Steric Demand

Figure 2: Ligand selection for C-N coupling on flavonols.

Step-by-Step (System A):

  • Combine bromoflavonol (0.5 mmol), Amine (1.2 equiv),

    
      (2.0 equiv), 
    
    
    
    (5 mol%), and BINAP (10 mol%) in a dry vial.
  • Evacuate and backfill with Argon (3x).[1]

  • Add anhydrous Toluene (5 mL).

  • Heat at 100°C for 16–24 hours.

  • Note:

    
     is a stronger base and faster, but can cause hydrolysis of the chromone ring. 
    
    
    
    is milder and preferred for sensitive substrates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dehalogenation (H-Flavonol)

-hydride elimination or solvent H-abstraction
Switch solvent to DMF; reduce temp; ensure anhydrous conditions.
No Reaction Catalyst poisoning or oxidative addition failureSwitch to electron-rich bulky ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition.
Ring Opening Base-mediated hydrolysis of pyrone ringUse weaker bases (

,

) instead of alkoxides (

). Avoid water in Buchwald.
Black Precipitate "Pd black" formation (catalyst death)Increase ligand:Pd ratio; ensure inert atmosphere is maintained.

References

  • Buchwald-Hartwig Amination of Bromoflavones: Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • Suzuki-Miyaura Protocols on Flavonoids: Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link][2][3]

  • Regioselective Bromination: Synthesis of 6- or 8-Bromo Flavonoids by Regioselective Mono-Bromination. [Link]

  • Antioxidant Activity of Brominated Flavonols: Structure and antioxidant activity of brominated flavonols and flavanones. [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Biaryl Flavonols from 4'-Bromo-3-hydroxyflavone

Abstract This document provides a comprehensive guide for the synthesis of biaryl flavonols, a class of compounds with significant potential in medicinal chemistry and materials science. The protocol details a robust and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of biaryl flavonols, a class of compounds with significant potential in medicinal chemistry and materials science. The protocol details a robust and versatile method utilizing the Suzuki-Miyaura cross-coupling reaction, starting from the readily accessible 4'-bromo-3-hydroxyflavone. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and detailed experimental procedures.

Introduction: The Significance of Biaryl Flavonols

Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Among the vast family of flavonoids, biaryl flavonols represent a particularly intriguing subclass. These compounds, characterized by a C-C bond connecting the flavonoid core to an additional aryl moiety, exhibit enhanced and often novel pharmacological profiles. The introduction of a biaryl motif can significantly modulate the electronic and steric properties of the parent flavonol, leading to improved biological activity and target specificity.[3]

The synthesis of these complex molecules is a key area of research, with the Suzuki-Miyaura cross-coupling reaction emerging as a powerful and versatile tool.[4][5] This palladium-catalyzed reaction allows for the efficient formation of C-C bonds between an organoboron species and an organic halide, offering high yields, mild reaction conditions, and a broad tolerance for various functional groups.[4][6] This application note focuses on a specific and highly effective synthetic route to biaryl flavonols, employing 4'-bromo-3-hydroxyflavone as a key starting material.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The core of our synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4'-bromo-3-hydroxyflavone and a variety of arylboronic acids. This approach allows for the modular and efficient introduction of diverse aryl substituents at the 4'-position of the flavonol B-ring.

Why 4'-Bromo-3-hydroxyflavone?

The choice of 4'-bromo-3-hydroxyflavone as the electrophilic partner is strategic. The bromine atom at the 4'-position provides a reactive handle for the palladium-catalyzed cross-coupling. The reactivity of aryl halides in Suzuki-Miyaura coupling typically follows the order I > Br > Cl, making the bromo-substituted flavone an excellent balance of reactivity and stability.[6] The presence of the 3-hydroxy group is also a key feature of many biologically active flavonols.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4'-bromo-3-hydroxyflavone to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-Br Ar-Pd(II)-Br(L2) Ar¹-Pd(II)-Br(L₂) (Ar¹ = Flavonyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar²-B(OH)₂ Base Ar-Pd(II)-Ar(L2) Ar¹-Pd(II)-Ar²(L₂) (Ar² = Aryl) Transmetalation->Ar-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar(L2)->Reductive_Elimination Ar¹-Ar² Reductive_Elimination->Pd(0)L2 Ar1-Br 4'-Bromo-3-hydroxyflavone (Ar¹-Br) Ar2-BOH2 Arylboronic Acid (Ar²-B(OH)₂) Product Biaryl Flavonol (Ar¹-Ar²)

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the palladium catalyst. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of the reactions.

Synthesis of 4'-Bromo-3-hydroxyflavone (Starting Material)

The starting material, 4'-bromo-3-hydroxyflavone, can be synthesized from the corresponding chalcone via an oxidative cyclization reaction.[9][10]

3.2.1. Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone)
  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq).

  • To this mixture, add 4-bromobenzaldehyde (1.1 eq) and stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

3.2.2. Synthesis of 4'-Bromo-3-hydroxyflavone
  • Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 16% NaOH) followed by the careful addition of hydrogen peroxide (e.g., 15% or 30% H₂O₂) at room temperature.[10][11]

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the synthesis of biaryl flavonols. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization A Combine 4'-bromo-3-hydroxyflavone, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Heat the reaction mixture under an inert atmosphere. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture and filter. D->E Upon Completion F Extract with an organic solvent. E->F G Wash the organic layer, dry, and concentrate. F->G H Purify the crude product by column chromatography. G->H I Obtain ¹H NMR, ¹³C NMR, and Mass Spectra. H->I

Sources

Application

Application Note: Solvent Selection for 4'-Bromo-3-Hydroxyflavone Fluorescence Studies

This Application Note and Protocol guide is designed for researchers utilizing 4'-bromo-3-hydroxyflavone (4'-Br-3-HF) as a ratiometric fluorescent probe. It synthesizes photophysical principles with practical experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 4'-bromo-3-hydroxyflavone (4'-Br-3-HF) as a ratiometric fluorescent probe. It synthesizes photophysical principles with practical experimental workflows.

Introduction: The ESIPT Mechanism

The utility of 4'-bromo-3-hydroxyflavone (4'-Br-3-HF) lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] Unlike standard fluorophores (e.g., fluorescein) that emit from a single relaxed state, 4'-Br-3-HF possesses a dual-emission pathway highly sensitive to its immediate solvation shell.

Upon photoexcitation, the molecule transforms from its ground-state Enol form (N ) to an excited Enol (N ). In non-interacting environments, an ultrafast proton transfer (


 fs) occurs from the 3-hydroxyl group to the 4-carbonyl oxygen, generating the excited Keto tautomer (T ).
  • N* Emission (Normal): Blue/Violet (~400–420 nm). Dominates in H-bond disrupting solvents (protic).

  • T* Emission (Tautomer): Green/Yellow (~520–550 nm). Dominates in non-polar/aprotic solvents where the intramolecular H-bond is intact.

Why the 4'-Bromo substituent? While the core ESIPT behavior mimics the parent 3-hydroxyflavone (3-HF), the 4'-bromo group adds lipophilicity, aiding in membrane partitioning studies, and slightly modulates the pKa and spectral shifts via the heavy-atom effect, though the ultrafast ESIPT rate generally outcompetes bromine-induced intersystem crossing (quenching).

Mechanistic Pathway Diagram

The following diagram illustrates the four-level photocycle and the critical solvent interference points.

ESIPT_Mechanism N_Ground Ground Enol (N) (Stable) N_Excited Excited Enol (N*) (Blue Emission) N_Ground->N_Excited Excitation (UV) N_Excited->N_Ground N* Emission (~400 nm) T_Excited Excited Keto (T*) (Green Emission) N_Excited->T_Excited ESIPT (<100 fs) T_Ground Ground Keto (T) (Unstable) T_Excited->T_Ground T* Emission (~530 nm) T_Ground->N_Ground Reverse Proton Transfer Solvent Protic Solvent (Intermolecular H-Bond) Solvent->N_Excited Blocks ESIPT

Figure 1: The ESIPT photocycle of 4'-Br-3-HF. Protic solvents compete with the intramolecular H-bond, forcing emission from the N* state.

Solvent Selection Strategy

Solvent selection is not merely about solubility; it determines the probe's analytical mode. You must select a solvent based on the specific interaction you wish to isolate: Polarity or Hydrogen Bonding .

Table 1: Solvent Classification & Spectral Response
Solvent ClassRepresentative SolventsInteraction TypeDominant SpeciesEmission ColorApplication
Class I: Non-Polar Toluene, Methylcyclohexane, Hexanevan der Waals onlyT (Keto)GreenBaseline characterization; Reference state.
Class II: Polar Aprotic Acetonitrile (ACN), Acetone, THFDipole-DipoleT (Major), N* (Minor)Green (with Blue shoulder)Probing dipolar relaxation without H-bonding interference.
Class III: Polar Protic Methanol, Ethanol, Water (with co-solvent)H-Bond DonorN & T (Dual)Blue + GreenRatiometric Sensing ; Hydration studies; pH sensing.
Class IV: H-Bond Acceptor DMSO, DMFStrong H-Bond AcceptorMixed / QuenchedWeak / ShiftedStock Solution Preparation (High solubility).
Critical Selection Rules
  • For Ratiometric Calibration: Use a binary mixture of a non-polar solvent (e.g., Toluene) and a protic solvent (e.g., Methanol) to generate a calibration curve of

    
     vs. Solvent Parameter (
    
    
    
    or
    
    
    ).
  • For Membrane Studies: Avoid pure aqueous buffers. 4'-Br-3-HF is lipophilic. Use vesicle suspensions (LUVs/GUVs) in buffer. The probe will partition into the lipid bilayer. The signal will reflect the intramembrane hydration, not the bulk water.

  • Avoid Chlorinated Solvents: Dichloromethane (DCM) or Chloroform can be acidic or contain stabilizers (ethanol) that artificially enhance the N* band. If used, they must be strictly anhydrous and stabilizer-free.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, concentrated stock that minimizes solvent artifacts.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is preferred due to high solubility and low volatility. Ethanol is acceptable but may evaporate over time, altering concentration.

  • Concentration: Prepare a 1–5 mM stock solution.

    • Calculation: MW of 4'-Br-3-HF

      
       317.13  g/mol .
      
    • Weigh 1.6 mg into 5 mL DMSO for ~1 mM.

  • Storage: Store at -20°C in amber glass vials (light sensitive). Stable for 3–6 months.

  • Verification: Check absorption spectrum. A clean peak around 340–350 nm indicates intact probe. A significant shoulder >400 nm in the ground state suggests deprotonation (anion formation), often caused by wet or basic DMSO.

Protocol B: Spectroscopic Characterization (Solvatochromism)

Objective: Determine the N/T ratio response range.

Materials:

  • Spectrofluorometer (e.g., Horiba Fluorolog, Agilent Cary Eclipse).

  • Quartz cuvettes (1 cm pathlength).

  • Solvents: Toluene (HPLC grade), Acetonitrile, Methanol.

Step-by-Step:

  • Dilution: Add stock solution to the target solvent to reach a final concentration of 1–5 µM .

    • Note: Keep DMSO content < 0.5% v/v to avoid "co-solvent effects" where the probe preferentially solvates in the DMSO traces.

  • Absorption Scan: Scan 300–450 nm.

    • Identify the isosbestic point (if comparing mixtures) or the

      
       (typically ~350 nm).
      
  • Excitation: Set excitation wavelength (

    
    ) to the absorption maximum (e.g., 350 nm).
    
  • Emission Scan: Scan 380–600 nm.

    • Slits: 2.5 nm / 2.5 nm (adjust for signal intensity).

    • Integration: 0.1 s per step.

  • Data Processing:

    • Identify Peak 1 (N*)

      
       400–420 nm.
      
    • Identify Peak 2 (T*)

      
       530–550 nm.
      
    • Calculate Ratio

      
       (using peak heights or integrated areas).
      
Protocol C: Membrane Hydration Sensing

Objective: Probe the water penetration into lipid bilayers.

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of your lipid of interest (e.g., DOPC) via extrusion.

  • Labeling: Add 4'-Br-3-HF stock to the vesicle suspension.

    • Ratio: 1 probe molecule per 100–500 lipid molecules.

    • Incubation: 5–10 minutes at room temperature (partitioning is rapid).

  • Measurement: Record emission spectrum (

    
     nm).
    
  • Interpretation:

    • High

      
       ratio 
      
      
      
      High hydration (Probe is near the headgroup/water interface).
    • Low

      
       ratio 
      
      
      
      Low hydration (Probe is deep in the hydrophobic core).

Visualization of Experimental Workflow

Workflow Start Start: 4'-Br-3-HF Powder Stock Prepare Stock (1 mM) in Anhydrous DMSO Start->Stock Decision Select Application Stock->Decision Path_Sol Solvent Polarity Study Decision->Path_Sol Basic Research Path_Mem Membrane/Protein Binding Decision->Path_Mem Bio-Assay Exp_Sol Dilute to 2 µM in Target Solvents (Toluene, ACN, MeOH) Path_Sol->Exp_Sol Exp_Mem Add to Lipid/Protein (Probe:Lipid 1:200) Path_Mem->Exp_Mem Measure Fluorescence Scan (Ex: 350 nm, Em: 380-600 nm) Exp_Sol->Measure Exp_Mem->Measure Analysis Calculate Ratio R = I(N*) / I(T*) Measure->Analysis Result Correlate R with Polarity/Hydration Analysis->Result

Figure 2: Step-by-step decision matrix for solvent selection and experimental execution.

Troubleshooting & Quality Control

  • Issue: No N* band observed in protic solvents.

    • Cause: Excitation wavelength may be too red-shifted, selectively exciting a ground-state species that favors T*.

    • Fix: Perform an excitation scan monitoring the N* emission (400 nm). Shift

      
       to the blue (e.g., 330–340 nm).
      
  • Issue: High N* band in "Non-polar" Toluene.

    • Cause: Water contamination. Toluene is hygroscopic.

    • Fix: Dry solvent over molecular sieves (3Å or 4Å) for 24 hours.

  • Issue: Fluorescence quenching (Low Signal).

    • Cause: Heavy atom effect (Bromine) or aggregation.

    • Fix: Ensure concentration is < 5 µM to prevent aggregation. If signal is still low, increase slit widths; the Br-derivative has a naturally lower Quantum Yield (QY) than unsubstituted 3-HF due to intersystem crossing, but the ratiometric nature preserves data integrity.

References

  • Sengupta, P. K., & Kasha, M. (1979). Excited-state proton-transfer spectroscopy of 3-hydroxyflavone and quercetin. Chemical Physics Letters. Link

  • Klymchenko, A. S., & Mely, Y. (2013).[3] Fluorescent environment-sensitive dyes as reporters of cell membrane properties.[4] Progress in Lipid Research.[3] Link

  • Pivovarenko, V. G., et al. (2023). Excited State Intramolecular Proton Transfer (ESIPT) reaction in 3-hydroxyflavone (3HF).[2][5][6][7] ResearchGate. Link

  • Sytnik, A., & Kasha, M. (1994). Excited-state intramolecular proton transfer as a fluorescence probe for protein binding-site polarity. Proceedings of the National Academy of Sciences. Link

  • BenchChem. (2025).[8] Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone (Related Derivative Context). BenchChem Protocols. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one in DMSO

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for dissolving 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one in Dimethyl Sulfoxide (DMSO). As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for dissolving 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one in Dimethyl Sulfoxide (DMSO). As a flavonoid derivative, this compound belongs to a class of molecules often plagued by poor solubility, which can create significant challenges in experimental reproducibility and data accuracy.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one.

Q1: I've added the correct amount of DMSO to my compound, but it's not dissolving. Why is this happening?

A1: Several factors could be at play. Firstly, 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one is a relatively large, planar molecule, and its crystalline form may require significant energy to break down the crystal lattice. Secondly, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Water contamination in DMSO can significantly decrease its ability to solubilize nonpolar compounds.[5] Finally, you may be attempting to create a supersaturated solution that is beyond the compound's equilibrium solubility at room temperature.

Q2: My compound dissolved in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. How can I prevent this?

A2: This is a very common issue known as "crashing out" and occurs due to the dramatic change in solvent polarity.[6] DMSO is an excellent organic solvent, but water is not.[7][8] To mitigate this, try adding the DMSO stock solution to your aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.[6] This prevents localized high concentrations of the compound from forming, which can initiate precipitation. Preparing a more dilute initial stock in DMSO (e.g., 1 mM instead of 10 mM) can also help, as it requires adding a larger volume of the stock solution, aiding in dispersion.[6]

Q3: Is it safe to heat my DMSO solution to help dissolve the compound?

A3: Gentle heating is a common and effective technique to increase solubility.[4][9] A water bath set to 30-40°C is generally a safe starting point.[4][6] However, the thermal stability of 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one is a critical consideration. Before applying heat, it is essential to verify that the compound will not degrade at the selected temperature, as this could lead to inaccurate results in your downstream assays.

Q4: How should I store my DMSO stock solution to prevent the compound from falling out of solution over time?

A4: Proper storage is crucial for maintaining the integrity of your stock solution.[9] The best practice is to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[4][9][10] This minimizes repeated freeze-thaw cycles, which are a primary cause of precipitation.[5][9] Store these aliquots at -20°C or, for long-term storage, at -80°C.[10] Keeping the vials tightly sealed also prevents the absorption of atmospheric water.[4]

Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A5: This is highly dependent on the specific cell line being used. As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% to minimize cytotoxicity and other off-target effects.[4][9] Some sensitive primary cells may require even lower concentrations, not exceeding 0.1%.[11] It is imperative to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in all experiments to account for any effects of the solvent itself.[9]

Part 2: Troubleshooting Guide for Dissolution Failure

If you are actively experiencing issues dissolving 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one in DMSO, follow this systematic troubleshooting workflow. The goal is to apply the minimum necessary energy to achieve a clear solution, thereby preserving the compound's integrity.

G cluster_0 Troubleshooting Workflow A Start: Compound particulates in DMSO B Vortex vigorously for 1-2 minutes A->B C Is the solution clear? B->C D Use a bath sonicator for 10-15 minutes C->D No I Success: Solution is ready for use or storage C->I Yes E Is the solution clear? D->E F Gently warm (30-40°C) for 10-15 minutes E->F No E->I Yes G Is the solution clear? F->G H Consider preparing a more dilute solution or using a co-solvent G->H No G->I Yes

Caption: Troubleshooting workflow for dissolving the target compound in DMSO.

Part 3: Detailed Experimental Protocols

Here are step-by-step methodologies for the key solubility enhancement techniques. Always use anhydrous DMSO for the best results.

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution
  • Preparation: Accurately weigh the desired amount of 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one powder in a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration of 10 mM.

  • Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.[6]

  • Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles. If the solution is perfectly clear, proceed to use or storage. If not, proceed to Protocol 2.

Protocol 2: Enhancing Solubility Using Sonication
  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Sonication: Place the vial containing the DMSO solution into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial. Sonicate for 10-15 minutes.[4][10] Sonication uses high-frequency sound waves to create cavitation bubbles, which help to break apart compound aggregates and facilitate dissolution.[1][5]

  • Final Inspection: Remove the vial, vortex briefly, and visually inspect for clarity. If the solution is clear, it is ready. If particulates persist, proceed to Protocol 3.

Protocol 3: Enhancing Solubility Using Gentle Heating
  • Initial Steps: Attempt dissolution using Protocol 1 and Protocol 2 first.

  • Heating: Place the vial in a water bath or heating block set to a controlled temperature of 30-40°C for 10-15 minutes.[6] Intermittently remove the vial and vortex gently. Increasing the temperature provides the system with more kinetic energy, which can overcome the energy barrier of the crystal lattice, thus promoting solubility.

  • Final Inspection: Allow the solution to cool to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated, and a lower, more stable concentration should be prepared.[4]

Protocol 4: Using a Co-Solvent to Improve Solubility

In challenging cases, the use of a co-solvent can modify the overall polarity of the solvent system to better accommodate the solute.[12][13]

  • Co-Solvent Selection: Choose a water-miscible co-solvent such as N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG400).[6]

  • Preparation: Prepare a co-solvent mixture, for example, 90% DMSO and 10% NMP.

  • Dissolution: Add the prepared co-solvent mixture to the weighed 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one and follow the steps in Protocol 1 or 2.

  • Validation: It is critical to run a vehicle control with the exact same co-solvent mixture in your biological assays to account for any potential effects of the co-solvent system.

Part 4: Data Summary and Scientific Principles

Understanding the properties of both the solute and the solvent is key to troubleshooting solubility issues.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one

PropertyValueSource
Molecular FormulaC₁₅H₉BrO₃[14]
Molecular Weight317.13 g/mol [14]
XLogP33.5[14]
Physical FormSolid[15]

The XLogP3 value of 3.5 indicates a relatively high degree of lipophilicity, which is consistent with poor aqueous solubility.

Table 2: Comparison of Primary Solubility Enhancement Techniques

TechniqueMechanismProsCons
Vortexing Mechanical AgitationSimple, fast, no risk of degradation.Often insufficient for highly crystalline compounds.
Sonication Acoustic energy and cavitation break up aggregates.[5]Highly effective for stubborn aggregates; minimal heating.[4]Requires specific equipment (sonicator bath).
Gentle Heating Increases kinetic energy of the system.Effective at increasing dissolution rate and capacity.[8]Risk of thermal degradation of the compound.[9]
The Role of DMSO as a "Universal Solvent"

DMSO's effectiveness stems from its unique molecular structure. It is a polar aprotic solvent, meaning it has a significant dipole moment to dissolve polar species but lacks acidic protons.[7] This dual nature allows it to effectively solvate a wide range of both polar and nonpolar compounds, making it an invaluable tool in drug discovery.[7][16][17]

G cluster_1 Solvation Mechanism Compound 2-(4-Bromophenyl)-3-hydroxy- 4h-chromen-4-one (Lipophilic Core) DMSO1 DMSO Compound->DMSO1 Solvation Shell DMSO2 DMSO Compound->DMSO2 DMSO3 DMSO Compound->DMSO3 DMSO4 DMSO Compound->DMSO4 DMSO5 DMSO Compound->DMSO5 DMSO6 DMSO Compound->DMSO6

Caption: DMSO molecules forming a solvation shell around the compound.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Boc Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Wasvary, J. (2024, October 30).
  • ResearchGate. (n.d.). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
  • Benchchem. (n.d.). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. BenchChem.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • PubMed. (2006, May 15).
  • WuXi AppTec DMPK. (2024, March 15).
  • Benchchem. (n.d.). Overcoming solubility issues with Antitumor agent-41 in DMSO. BenchChem.
  • Benchchem. (n.d.). Gpx4-IN-9 Technical Support Center: Troubleshooting Solubility in DMSO. BenchChem.
  • Benchchem. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • ResearchGate. (2006, May 10).
  • MDPI. (2025, July 19).
  • PubMed. (2005, September 15).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ACS Publications. (2025, July 6).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • National Center for Biotechnology Information. (n.d.). Hydrophobics of CnTAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. PMC.
  • ULisboa. (n.d.). Enhancing quercetin solubility in hydrophilic pharmaceutical carriers.
  • ResearchGate. (2009, July 17). (PDF)
  • ResearchGate. (n.d.). Strategies to enhance flavonoids bioavailability. Nanosuspension,...
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. BenchChem.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • Chemsrc. (n.d.). CAS#:54210-23-0 | 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one.
  • Ziath. (n.d.).
  • PubChem. (n.d.). 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one.
  • National Center for Biotechnology Information. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • MilliporeSigma. (n.d.). 3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one.
  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • PubChemLite. (n.d.). 3-(2-bromophenyl)-7-hydroxy-2-methyl-4h-chromen-4-one.
  • Amanote Research. (n.d.). (PDF) 2-(4-Chlorophenyl)-3-Hydroxy-4h-Chromen-4-One.
  • The Royal Society of Chemistry. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysis for 4'-Bromoflavonol Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4'-bromoflavonol. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4'-bromoflavonol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique structure of the flavonol core presents both opportunities and challenges. This resource provides in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Understanding the Core Challenge: The Flavonol Scaffold

The 4'-bromoflavonol substrate, while a valuable building block, possesses intrinsic properties that can complicate standard palladium-catalyzed cross-coupling reactions. The presence of the ketone and hydroxyl groups within the flavonol core can lead to chelation with the palladium catalyst, potentially deactivating it or altering its reactivity. Furthermore, the electron-rich nature of the flavonoid system can influence the kinetics of the catalytic cycle. This guide will address these specific challenges head-on.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address the most frequently encountered problems during the coupling of 4'-bromoflavonol.

Q1: My reaction is sluggish or shows no conversion. Where do I start?

A low or incomplete conversion is a common hurdle and can often be traced back to several key factors related to catalyst activity and reaction environment.[1]

Initial Diagnostic Workflow:

Start Low/No Conversion Check_Catalyst 1. Verify Catalyst & Ligand Integrity Start->Check_Catalyst Check_Degassing 2. Assess Degassing Protocol Check_Catalyst->Check_Degassing If catalyst is fresh & stored properly Check_Base 3. Evaluate Base & Solvent Check_Degassing->Check_Base If degassing is thorough Reagents 4. Confirm Reagent Quality Check_Base->Reagents If base/solvent are pure & dry Optimize Proceed to Optimization Reagents->Optimize If all reagents are verified

Caption: Initial troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Palladium Precatalyst: Pd(II) precatalysts require reduction to the active Pd(0) species in situ.[1] If this process is inefficient, the catalytic cycle will not initiate. Consider using a modern, well-defined precatalyst like a Buchwald G3 or G4 precatalyst, which are designed for rapid and quantitative generation of the active catalyst. These are often more robust than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can degrade over time.[1][2]

    • Phosphine Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which renders them unable to coordinate to the palladium center.[1] Always use fresh ligands or those that have been stored meticulously under an inert atmosphere.

  • Thorough Degassing is Non-Negotiable:

    • Oxygen is detrimental to the catalytic cycle as it can oxidize the active Pd(0) catalyst and the phosphine ligands.[1] A common mistake is insufficient degassing. For consistent results, employ at least three freeze-pump-thaw cycles or sparge the solvent and reaction mixture with a high-purity inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes.

  • Base and Solvent Selection:

    • Base Strength and Solubility: The base is crucial for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3] The choice of base is highly dependent on the solvent and substrates. For 4'-bromoflavonol, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Ensure the base is finely powdered and anhydrous for optimal performance, as even small amounts of water can be beneficial in some anhydrous couplings with K₃PO₄.[4]

    • Solvent Purity: Ensure your solvents are anhydrous and properly degassed. Common choices for Suzuki couplings include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the inorganic base.[5]

Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I suppress this?

Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura couplings, and is often exacerbated by the presence of oxygen.[1]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical factor. The oxidative coupling of two boronic acid molecules is often catalyzed by palladium in the presence of oxygen.[1] Re-evaluate and improve your degassing procedure.

  • Use a Pd(0) Source or an Efficient Precatalyst: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can consume some of the boronic acid or phosphine ligand, leading to homocoupling.[1] Starting with a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst that rapidly forms the active species can mitigate this issue.[6]

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

Q3: The reaction works, but the yield is inconsistent. What could be the cause?

Inconsistent yields often point to subtle variations in reaction setup or reagent quality.

Key Areas for Investigation:

  • Water Content: In Suzuki reactions, the water content can be critical. While often run in biphasic systems (e.g., toluene/water), even in "anhydrous" conditions using a base like K₃PO₄, a small, controlled amount of water can be beneficial for reproducibility.[4]

  • Stirring Rate: In biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] Ensure consistent and efficient stirring for all reactions.

  • Purity of 4'-Bromoflavonol: Ensure the starting material is pure. Impurities can inhibit the catalyst. Purification of flavonoids can be achieved using techniques like column chromatography with macroporous resins.[7][8]

Part 2: Advanced Optimization & Mechanistic Considerations

For researchers looking to push the boundaries of efficiency and scope, this section delves into more advanced optimization strategies.

Advanced Catalyst and Ligand Selection

The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst. For a substrate like 4'-bromoflavonol, which can be sterically demanding and electronically complex, a systematic approach to ligand selection is recommended.

Table 1: Ligand Classes for 4'-Bromoflavonol Coupling

Ligand ClassKey CharacteristicsRecommended LigandsRationale for 4'-Bromoflavonol
Bulky, Electron-Rich Monophosphines Accelerate oxidative addition and reductive elimination.[4]t-Bu₃P, XPhos, SPhosExcellent for coupling aryl bromides and can overcome steric hindrance. The electron-rich nature helps to stabilize the Pd(0) species.
Biarylphosphines (Buchwald Ligands) Highly active and versatile, often used in modern precatalysts.[9]XPhos, SPhos, RuPhosThese ligands form highly active monoligated Pd(0) complexes, which are crucial for efficient oxidative addition.[9]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable palladium complexes.IPr, IMesCan be effective, but their high stability might sometimes lead to slower catalytic turnover.

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials, add 4'-bromoflavonol (1.0 eq), the desired coupling partner (e.g., arylboronic acid, 1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and a series of different ligands (10 mol %).

  • Reaction Execution: Add the degassed solvent to each reaction vial, followed by the catalyst and ligand solutions.

  • Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or HPLC.[10]

  • Analysis: Compare the conversion and yield for each ligand to identify the optimal choice.

Understanding the Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_A Ar-Pd(II)-Br(L_n) OxAdd->PdII_A Transmetal Transmetalation (Base is key) PdII_A->Transmetal + R-B(OH)₂ PdII_B Ar-Pd(II)-R(L_n) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Potential Pitfalls with 4'-Bromoflavonol:

  • Oxidative Addition: This is the first step where the 4'-bromoflavonol adds to the Pd(0) center. This step is generally facile for aryl bromides.

  • Transmetalation: The transfer of the organic group from the coupling partner (e.g., a boronic acid) to the palladium center. The efficiency of this step is highly dependent on the base.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst.[11] The electronics of the flavonol scaffold could influence the rate of this step.

Part 3: Reaction Monitoring and Product Purification

Q4: How can I effectively monitor the progress of my reaction?

Real-time or frequent monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also detect the formation of byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction directly from the crude mixture, providing quantitative information on the ratio of starting material to product.[13]

Q5: What is the best way to purify the final coupled flavonol product?

Flavonoid purification requires specific techniques to separate the desired product from residual catalyst, ligands, and byproducts.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash with water and brine to remove the inorganic base and other water-soluble impurities.

  • Column Chromatography: This is the primary method for purification.

    • Silica Gel: Standard silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.

    • Macroporous Resins: For larger scale purifications or to remove highly polar impurities, macroporous resins can be very effective. The crude product is loaded onto the column, and elution is carried out with varying concentrations of ethanol in water.[7][8]

Experimental Protocol: Purification using Macroporous Resin

  • Resin Preparation: Swell the macroporous resin (e.g., D4020) in ethanol, then wash thoroughly with deionized water.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 70% ethanol) and load it onto the prepared column.[7]

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 5%, 10%, 30%, 50% ethanol).[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified flavonol product.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Kambe, N., et al. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... ResearchGate. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Thomas, G. T. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Purdue e-Pubs. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Nykaza, T. V., et al. (2025). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ACS Publications. [Link]

  • Wang, L., et al. (2016). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. MDPI. [Link]

  • Forsyth, T., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Chen, L., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. MDPI. [Link]

  • Galleano, M., et al. (n.d.). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC. [Link]

  • Neeve, E. C., et al. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]

  • Chaulot-Talmon, A., et al. (2022). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. MDPI. [Link]

  • ResearchGate. (2017). How to to extract and purify the flavonoids from plant sample ?[Link]

  • Bozzo, G. G. (2021). In through the out door: Biochemical mechanisms affecting flavonoid glycoside catabolism in plants. PubMed. [Link]

  • Han, J. W., et al. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC. [Link]

  • Hu, Z., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. PMC. [Link]

  • Hu, Z., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition. [Link]

  • Boulebd, H., et al. (n.d.). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. PMC. [Link]

  • Fischer, C., et al. (2023). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. ACS Publications. [Link]

  • Murata, M., et al. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Bellina, F., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Al-Zoubi, R. M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]

  • Li, Z., et al. (2025). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. ACS Publications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Moodley, P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. [Link]

  • Myers, A. G. (n.d.). The Heck Reaction. Harvard University. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

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Troubleshooting

resolving solubility issues of brominated flavonoids in cell culture media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for utilizing brominated flavonoids in your research. This guide is designed to provide you with in-depth, f...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for utilizing brominated flavonoids in your research. This guide is designed to provide you with in-depth, field-proven insights to overcome one of the most common hurdles in cell-based assays: solubility. We will move beyond simple instructions to explain the underlying principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

Understanding the "Why": The Root of Brominated Flavonoid Solubility Issues

Brominated flavonoids are a promising class of compounds, often exhibiting enhanced biological activity and lipophilicity compared to their non-brominated parent structures.[1][2][3] This increased lipophilicity, conferred by the addition of one or more bromine atoms, can improve membrane permeability but simultaneously creates a significant challenge: poor aqueous solubility.[1][2][3]

Here’s a breakdown of the core physicochemical challenges:

  • Increased Hydrophobicity: The bromine atom is large and hydrophobic. Its incorporation into the flavonoid scaffold significantly increases the molecule's non-polar surface area, making it less favorable to interact with polar water molecules in your cell culture medium.[3][4]

  • Crystalline Structure: Like many flavonoids, these compounds are often "brick dust"—highly crystalline solids with strong intermolecular forces.[5] A significant amount of energy is required to break this crystal lattice before dissolution can occur.

  • Planar Nature: The rigid, planar structure of the flavonoid backbone facilitates stacking, which further stabilizes the solid state and hinders solvation.[6]

Understanding these factors is the first step toward designing a rational strategy to get your compound into solution and keep it there.

Troubleshooting Guide: From Powder to Cellular Activity

This section addresses the most common problems encountered when working with brominated flavonoids. We provide a logical workflow to diagnose and solve these issues.

Problem 1: My compound won't dissolve in the initial stock solvent.

This is the first and most critical step. The goal is to create a concentrated, stable stock solution that can be accurately diluted into your final assay medium.

Recommended Action: Start with 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, aprotic polar solvent, often referred to as a "universal solvent" for its ability to dissolve a wide range of polar and non-polar compounds.[7]

Causality & Rationale:

  • High Dissolving Power: DMSO is effective at disrupting the crystal lattice of the flavonoid.

  • Miscibility: It is fully miscible with water and cell culture media, which is crucial for the subsequent dilution steps.[8]

Step-by-Step Protocol:

  • Pre-Preparation: Allow both your powdered compound and the bottle of DMSO to come to room temperature to prevent water condensation.[8]

  • Weighing: Accurately weigh the desired amount of your brominated flavonoid.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM, 20 mM, or higher). Vortex vigorously.[9]

  • Gentle Warming & Sonication: If the compound does not dissolve completely, you may warm the solution gently (e.g., to 37°C) in a water bath and/or use a sonicator bath. These actions provide energy to help break the intermolecular bonds.[10]

  • Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particles or crystals.

If DMSO fails, consider alternative organic solvents, but always be mindful of their compatibility with your specific cell line and assay.

SolventKey PropertiesRecommended Max. Final Conc. in Media
DMSO Universal, aprotic polar< 0.5% (ideal: ≤ 0.1%)[10][11][12]
Ethanol (EtOH) Polar protic solvent< 0.5%
Dimethylformamide (DMF) Polar aprotic, strong solvent< 0.1% (Use with caution, higher toxicity)

Note: The maximum tolerable solvent concentration is cell-line dependent. Always run a solvent-only control to test for cytotoxicity in your specific system.[11][13]

Problem 2: My compound dissolves in DMSO but precipitates when I add it to the cell culture medium.

This is a classic and frustrating problem. It occurs because the compound, which was stable in 100% organic solvent, crashes out of solution when it encounters the overwhelmingly aqueous environment of the cell culture medium.

G cluster_0 start Start with High-Conc. DMSO Stock Solution step1 Pre-warm Media (37°C) start->step1 Key for kinetics step2 Perform Serial Dilutions (Intermediate Steps) step1->step2 Avoids shock step3 Vortex/Pipette Mix During Addition step2->step3 Crucial for dispersion step4 Visually Inspect Final Solution step3->step4 end Add to Cells step4->end No precip Precipitation Observed step4->precip Yes troubleshoot Go to Advanced Strategies precip->troubleshoot

Causality & Rationale:

  • Kinetic vs. Thermodynamic Solubility: A rapid change in solvent environment (from 100% DMSO to >99% aqueous medium) "shocks" the compound out of solution. A stepwise dilution process helps manage this transition.[14]

  • Serum Protein Binding: Components in Fetal Bovine Serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them solubilized.[15][16] Pre-warming the media ensures these proteins are in their native, functional conformation. The binding of flavonoids to serum albumin has been shown to be a key factor in their transport and stability in biological fluids.[17][18][19]

Step-by-Step Protocol (Serial Dilution into Media):

  • Prepare Materials: Have your high-concentration DMSO stock, pre-warmed complete cell culture medium (containing FBS), and sterile microcentrifuge tubes ready.

  • First Dilution (Intermediate): Create an intermediate dilution. For example, add 2 µL of a 10 mM stock to 98 µL of pre-warmed medium. This creates a 200 µM solution in 2% DMSO. Vortex immediately and thoroughly.

  • Final Dilution: Take your desired volume from this intermediate solution and add it to the bulk of your pre-warmed medium in your culture plate or flask. For instance, adding 10 µL of the 200 µM intermediate to 190 µL of media in a well gives a final concentration of 10 µM with only 0.1% DMSO.

  • Mix Well: When adding the compound to the final volume of media, pipette up and down gently or swirl the plate to ensure rapid and even dispersion.

Problem 3: I'm seeing cellular toxicity. Is it my compound or the solvent?

It is imperative to distinguish between the pharmacological effect of your brominated flavonoid and an artifact caused by the solvent.

Recommended Action: Always run a vehicle control. This is a parallel culture of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium, but without your compound.[11]

Causality & Rationale:

  • Solvent Cytotoxicity: DMSO, while widely used, is not inert. At concentrations typically above 0.5-1%, it can cause cytotoxicity, alter gene expression, or induce cell differentiation depending on the cell type and exposure duration.[10][11][13][20] Primary cells are often more sensitive than established cell lines.[10]

  • Experimental Control: The vehicle control provides the proper baseline for your experiment. Any observed effect (e.g., decrease in viability) in your compound-treated group should be statistically significant compared to both the untreated control AND the vehicle control.

Advanced Strategies for Stubborn Compounds

If the above troubleshooting steps are insufficient, more advanced formulation techniques may be required.

Cyclodextrins: The "Molecular Bucket"

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble molecules, like brominated flavonoids, forming a water-soluble inclusion complex.[21][22][23][24]

G BF BF CD CD

Which Cyclodextrin to Use?

  • β-Cyclodextrin (β-CD): The cavity size is often a good fit for flavonoid-type molecules.

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with greatly increased aqueous solubility and reduced toxicity compared to natural β-CD, making it a preferred choice for cell culture applications.[22][24][25]

Protocol for Using HP-β-CD:

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 45% w/v in water).

  • Dissolve your brominated flavonoid directly into this HP-β-CD solution. This may require stirring or sonication.

  • This new, aqueous stock solution can then be sterile-filtered and diluted directly into your cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the absolute maximum concentration of DMSO I can use? A: While some robust cell lines might tolerate up to 1% or even 2% for short exposures, it is strongly recommended to keep the final concentration at or below 0.5%, with 0.1% being the ideal target to minimize off-target effects.[10][11][13] Always validate this with a vehicle control for your specific cell line and experiment duration.

Q2: Can I use serum-free media? A: You can, but be aware that the absence of serum proteins like albumin removes a natural solubilizing agent from your media.[12] You may find that your compound is more prone to precipitation in serum-free conditions, making techniques like serial dilution or the use of cyclodextrins even more critical.

Q3: Should I prepare my stock solutions fresh each time? A: For optimal reproducibility, preparing fresh solutions is best.[12] However, if you must store them, aliquot your high-concentration DMSO stock into single-use vials and store them at -20°C or -80°C, protected from light.[8] Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution or degrade.[12]

Q4: My compound changes the color of the medium. Is this a problem? A: Many flavonoids are yellow and can impart a slight color to the medium at high concentrations. This is usually not a problem for cell health, but it can interfere with colorimetric assays like the MTT or XTT assay. If you are using such an assay, be sure to include a "compound-only" control (a well with medium and your compound, but no cells) to obtain a background reading that can be subtracted from your experimental values.

Q5: Are there other options besides cyclodextrins? A: Yes, for more advanced drug development, researchers explore techniques like solid dispersions (dispersing the drug in a hydrophilic polymer)[26][27], nanosuspensions (reducing particle size to the nanometer scale)[26][28], and various lipid-based delivery systems.[28] However, for most academic research and screening purposes, optimizing solvent use and employing cyclodextrins are the most accessible and effective first steps.[25]

References

  • From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017, April 12). Available from: [Link]

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. (2015, February 2). Available from: [Link]

  • DMSO usage in cell culture. LifeTein. (2023, February 1). Available from: [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). Available from: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. (2017, September 20). Available from: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]

  • (PDF) Solubility of Flavonoids in Organic Solvents. ResearchGate. Available from: [Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Publications. (2025, July 6). Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Aidic. Available from: [Link]

  • Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin. (2014, July 30). Available from: [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available from: [Link]

  • Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. (2021, August 23). Available from: [Link]

  • Structure and antioxidant activity of brominated flavonols and flavanones. ResearchGate. (2025, August 7). Available from: [Link]

  • Solubility of Flavonoids in Organic Solvents | Journal of Chemical & Engineering Data. (2007, July 11). Available from: [Link]

  • The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries. PubMed. (2017, January 15). Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs. MDPI. (2019, March 19). Available from: [Link]

  • The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries. Scilit. Available from: [Link]

  • Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. MDPI. (2010, December 9). Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Available from: [Link]

  • 1 Preparation stock solution solid compound(s). Available from: [Link]

  • What is the procedure to create stock solutions? - Chemistry Stack Exchange. (2014, September 11). Available from: [Link]

  • Structure and antioxidant activity of brominated flavonols and flavanones. PubMed. (2009, October 15). Available from: [Link]

  • Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. PMC. (2025, July 15). Available from: [Link]

  • Water Solubility and Partitioning Behavior of Brominated Phenols. PubMed. (2004, June 15). Available from: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. (2024, May 19). Available from: [Link]

  • Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI. (2023, October 3). Available from: [Link]

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. (2016, November 16). Available from: [Link]

  • A Green, Facile Method for Selective α‑Bromination of Flavanones. PMC. (2025, December 17). Available from: [Link]

  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.

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Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one by Column Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of flavonoid derivatives. Specifically, we address the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of flavonoid derivatives. Specifically, we address the common challenges and questions that arise during the purification of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one using silica gel column chromatography. Our goal is to provide practical, experience-driven advice to ensure the successful isolation of this target compound.

Introduction to the Purification Challenge

2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is a flavonoid derivative, a class of compounds known for their diverse biological activities. Effective purification is critical for accurate downstream analysis and biological testing. Column chromatography is the most prevalent method for this purpose, yet it presents challenges due to the compound's specific chemical properties—namely, the polar 3-hydroxy group and the relatively non-polar 2-(4-bromophenyl) substituent. This guide provides a systematic approach to troubleshooting common issues encountered during its purification.

Core Concepts: The "Why" Behind the Method

Successful chromatography hinges on understanding the interplay between the compound, the stationary phase, and the mobile phase.

  • Stationary Phase: For flavonoids like our target compound, silica gel is the standard stationary phase.[1][2] Its surface is covered in polar silanol groups (Si-OH), which can form hydrogen bonds with polar molecules.

  • Mobile Phase (Eluent): A solvent or mixture of solvents that flows through the stationary phase. The key is to find a mobile phase that allows the target compound to move at a moderate pace, separating it from impurities that move faster (less polar) or slower (more polar).

  • Principle of Separation: The separation is based on the principle of differential adsorption.[3] Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.

    • Less polar impurities will spend more time in the mobile phase and elute from the column quickly.

    • More polar impurities will adsorb more strongly to the silica gel and elute slowly or not at all.

    • Our target compound , with its intermediate polarity, should elute at a rate between these extremes.

Experimental Workflow: From TLC to Pure Compound

A systematic workflow is essential for reproducible results. The process begins with Thin-Layer Chromatography (TLC) to establish the ideal separation conditions before committing to the larger-scale column.

Step 1: Developing the Optimal Solvent System with TLC

Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for predicting the behavior of a compound on a silica column.[1][4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[4]

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a test solvent system. Common starting systems for flavonoids are mixtures of hexane and ethyl acetate.[5][6]

    • Visualize the developed plate under a UV lamp (254 nm), as flavonoids are typically UV-active.[7][8] The spots can be circled with a pencil.

    • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Target Compound Interpretation & Next Step
9:10.05Too low. The compound is stuck. Increase eluent polarity.
7:30.30Optimal. Good starting point for the column.
1:10.85Too high. The compound moves too fast. Decrease eluent polarity.
Step 2: Column Preparation (Wet Slurry Packing)

Proper column packing is crucial to prevent issues like channeling, which leads to poor separation.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approx. 1 cm).

  • In a separate beaker, mix the required amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude sample) with the chosen mobile phase to form a slurry.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps compact the silica bed.

  • Add another layer of sand on top of the silica gel to prevent disruption during sample loading.

  • Crucially, never let the solvent level drop below the top of the silica gel, as this will cause the column to dry out and crack. [3]

Step 3: Sample Loading
  • Dissolve the crude 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one in the minimum amount of a solvent (like dichloromethane).

  • Carefully add the concentrated sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb completely into the top layer of sand.

  • Gently add a small amount of the mobile phase to wash any remaining sample from the glass walls onto the column.

  • Once the sample is fully loaded, carefully fill the top of the column with the mobile phase.

Step 4: Elution and Fraction Collection
  • Begin adding the mobile phase to the top of the column as it flows through. For better and faster separation, "flash" chromatography can be employed by applying gentle pressure from a pump or compressed air source.[3]

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitor the separation by collecting small spots from the outflow and running TLCs.

Workflow Visualization

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Find Rf ≈ 0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Determines Solvent System Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC, UV lamp) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Product Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Common Problems During Elution

Q1: My compound is not moving from the top of the column. What's wrong?

  • Answer: This is a classic sign that your mobile phase (eluent) is not polar enough. The polar hydroxyl group on your flavonoid is causing it to adsorb very strongly to the polar silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, move from a 9:1 ratio to an 8:2 or 7:3 ratio.

Q2: All my compounds, including the product, are eluting immediately with the solvent front. How do I fix this?

  • Answer: Your mobile phase is too polar. It is outcompeting the silica gel for interaction with your compounds, so nothing is being retained.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (e.g., hexane). This will allow the compounds to interact more with the stationary phase and begin to separate.

Q3: I'm seeing wide, overlapping bands and getting poor separation between my product and an impurity.

  • Answer: This is one of the most common issues and can have several causes.[3]

  • Solutions (in order of likelihood):

    • Improper Solvent System: The polarity difference between your chosen eluent and your compounds is not optimal. Re-evaluate your TLC, testing solvent systems with slightly different polarities to maximize the separation between the spots.

    • Column Overloading: You have loaded too much crude material onto the column for the amount of silica gel used.[10] This saturates the stationary phase, leading to broad peaks. A general rule is to use at least 40g of silica for every 1g of crude mixture.

    • Poor Column Packing: The column may have been packed unevenly, creating channels where the solvent flows faster. This results in a non-uniform solvent front and poor separation. The only solution is to repack the column carefully.[9]

    • Sample Loaded in Too Much Solvent: If the initial sample band is too wide, the separation will be compromised from the start. Always use the absolute minimum volume of solvent to dissolve your crude product before loading.

Q4: My product band is "tailing" (it has a long, trailing edge). Why is this happening?

  • Answer: Peak tailing often occurs when there are strong, secondary interactions between an analyte and the stationary phase.[11][12] For flavonoids with phenolic hydroxyl groups, the slightly acidic nature of the silanol groups on the silica gel can cause this issue.

  • Solutions:

    • Add a Modifier: Adding a very small amount of a slightly acidic modifier, like acetic acid (~0.5%), to your eluent can help. This protonates the silanol groups, reducing their interaction with your compound and resulting in a more symmetrical band shape.

    • Check for Overload: Tailing can also be a symptom of column overload.[11][13] Try running the purification with less material.

Troubleshooting Logic Diagram

G cluster_sep Separation Issues cluster_shape Band Shape Issues Problem Problem Observed PoorSep Poor Separation Problem->PoorSep NoMove Compound Stuck Problem->NoMove TooFast Compound Too Fast Problem->TooFast Tailing Band Tailing Problem->Tailing Cracks Column Cracks Problem->Cracks Check_TLC Optimize Solvent via TLC PoorSep->Check_TLC Check_Load Reduce Sample Load PoorSep->Check_Load Check_Packing Repack Column PoorSep->Check_Packing Inc_Polarity Increase Eluent Polarity NoMove->Inc_Polarity Solution Dec_Polarity Decrease Eluent Polarity TooFast->Dec_Polarity Solution Add_Modifier Add Modifier (e.g., 0.5% Acetic Acid) Tailing->Add_Modifier Check_Load_Tailing Reduce Sample Load Tailing->Check_Load_Tailing Repack Repack Column (Do not let it run dry) Cracks->Repack Solution

Caption: A logical approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q5: My compound is colorless. How can I know which fractions to collect?

  • Answer: This is a very common situation. Since you cannot see the compound, you must rely on TLC analysis of the collected fractions.[14]

    • Collect a series of fractions (e.g., 20 tubes of 10 mL each).

    • Run a TLC plate spotting every other fraction (e.g., tubes 2, 4, 6, etc.) alongside a spot of your original crude mixture.

    • Visualize the plate under a UV lamp.

    • The fractions that show a clean spot corresponding to the Rf of your product should be combined. Fractions that are mixed with impurities should be set aside for potential re-purification.

Q6: Can I use alumina instead of silica gel?

  • Answer: While alumina is another common stationary phase, it is generally not recommended for the separation of flavonoids.[15] Flavonoids can form strong, sometimes irreversible, complexes with the aluminum oxide surface, leading to poor recovery. Silica gel is the more reliable choice.

Q7: What is the difference between 60-120 mesh and 230-400 mesh silica gel?

  • Answer: The mesh size refers to the particle size of the silica gel. Smaller particles (higher mesh number, e.g., 230-400) provide a greater surface area, which leads to better separation (higher resolution).[3] However, the solvent flow will be slower. This silica is ideal for "flash" chromatography. Larger particles (lower mesh number, e.g., 60-120) allow for faster flow under gravity but provide lower resolution. For difficult separations, 230-400 mesh silica is preferred.

Q8: I ran out of hexane. Can I use petroleum ether instead?

  • Answer: Yes. Petroleum ether is a mixture of alkanes (primarily pentane and hexane) and has a very similar low polarity to pure hexane.[2] It can typically be used interchangeably with hexane as the non-polar component of your mobile phase, though you should always confirm with a quick TLC first as Rf values may shift slightly.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Ion Chromatography Troubleshooting Guide. ThermoFisher.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Chromatographic methods for the identification of flavonoids. Auctores | Journals.
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.
  • Column Chromatography: Principle, Parts, Types, Steps, Uses. Microbe Notes.
  • Organic Chemistry at CU Boulder. Chromtech.
  • Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC. Benchchem.
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Unknown Source.
  • Colorless Column. YouTube. Available from: [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes. PMC. Available from: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available from: [Link]

  • Correlating TLC to Isocratic Separation. Teledyne ISCO. Available from: [Link]

  • Several Problems of Flash Column Chromatography. Hawach. Available from: [Link]

  • Determining a solvent system. University of York. Available from: [Link]

  • How can I select the solvent system for column chromatography?. ResearchGate. Available from: [Link]

  • Selection of mobile phase to separate flavonoid mixtures. ResearchGate. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Unknown Source. Available from: [Link]

  • Thin Layer Chromatography: The Basics. Bitesize Bio. Available from: [Link]

  • Rookie Mistakes: Column Chromatography. University of Rochester. Available from: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci. Available from: [Link]

  • Supporting Information-I A Seven-step, One-pot Regioselective Synthesis of Biologically Important 3-Aryllawsones: Scope and Applications. The Royal Society of Chemistry. Available from: [Link]

  • GC Column Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. Available from: [Link]

  • Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?. ResearchGate. Available from: [Link]

  • 3-Hydroxy-2-(4- methylphenyl)-4H-chromen-4-one. Georgia Southern Commons. Available from: [Link]

  • A Green, Facile Method for Selective α‑Bromination of Flavanones. PMC. Available from: [Link]

  • Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts of Some. Unknown Source. Available from: [Link]

  • Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. MDPI. Available from: [Link]

  • 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one. NIH. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Scheme 1. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). ResearchGate. Available from: [Link]

  • (PDF) 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. ResearchGate. Available from: [Link]

  • Trouble with Column Chromatography of phenolic compounds.. Reddit. Available from: [Link]

  • Column-Free Purification Methods for Recombinant Proteins Using Self-Cleaving Aggregating Tags. MDPI. Available from: [Link]

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Troubleshooting

stability of 4'-bromo-3-hydroxyflavone in aqueous solution

Technical Support Center: Stability & Handling of 4'-Bromo-3-hydroxyflavone in Aqueous Solutions Welcome to the Technical Support Center for 4'-bromo-3-hydroxyflavone (4'-Br-3HF). As a highly sensitive fluorescent probe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4'-Bromo-3-hydroxyflavone in Aqueous Solutions

Welcome to the Technical Support Center for 4'-bromo-3-hydroxyflavone (4'-Br-3HF). As a highly sensitive fluorescent probe relying on Excited-State Intramolecular Proton Transfer (ESIPT), 4'-Br-3HF is invaluable for probing microenvironments, lipid bilayers, and protein binding sites. However, its stability in aqueous solutions is notoriously problematic due to extreme lipophilicity, susceptibility to hydrolysis, and rapid photochemical degradation.

This guide provides causal explanations, troubleshooting steps, and validated protocols to ensure experimental integrity.

Section 1: Solubility and Aggregation Issues

Q: Why does my 4'-Br-3HF signal drop precipitously within minutes of dilution into aqueous buffers? A: The rapid signal loss is primarily driven by hydrophobic aggregation rather than immediate chemical degradation. 4'-Br-3HF possesses a highly lipophilic brominated B-ring. When introduced into an aqueous environment without a carrier, the molecules rapidly self-associate to minimize contact with water. This aggregation leads to self-quenching of fluorescence and eventual precipitation. Furthermore, the presence of the bromine heavy atom increases the partition coefficient compared to the parent 3-hydroxyflavone, exacerbating poor aqueous solubility.

Table 1: Comparative Physicochemical Properties Affecting Aqueous Stability

Property3-Hydroxyflavone (Parent)4'-Bromo-3-hydroxyflavoneImpact on Aqueous Behavior
Aqueous Solubility Poor (< 10 µM)Very Poor (< 1 µM)High propensity for aggregation and precipitation.
ESIPT Efficiency in Water LowVery LowLoss of ratiometric dual-emission signal due to solvent interactions.
Photochemical Stability ModerateLowBromine heavy-atom effect enhances triplet state formation and photooxygenation.

Section 2: ESIPT Disruption and Photochemical Degradation

Q: I am losing the green/red tautomeric (T*) emission in my aqueous samples, and the probe seems to bleach rapidly under UV/Vis irradiation. What is the mechanism? A: Aqueous environments induce two distinct phenomena: hydrogen-bond disruption and photooxygenation.

  • ESIPT Disruption: The dual-emission property of 3-hydroxyflavones relies on an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) from the 3-hydroxyl group to the 4-carbonyl oxygen[1]. In water, intermolecular hydrogen bonding with solvent molecules outcompetes the intramolecular hydrogen bond. This blocks the ESIPT pathway, forcing the molecule to emit from the normal (N*) state or undergo non-radiative decay[2].

  • Photooxygenation: Under continuous irradiation in polar or aqueous media, 3-hydroxyflavones undergo rapid photodegradation[3]. The excited singlet state undergoes intersystem crossing to a triplet state, which then reacts with dissolved oxygen. This ultimately cleaves the pyrone ring, yielding non-fluorescent O-benzoyl salicylic acid derivatives[4]. The bromine atom in 4'-Br-3HF enhances this degradation via the "heavy-atom effect," which increases the rate of intersystem crossing to the reactive triplet state.

ESIPT_Pathway N_state Ground Normal (N) N_star Excited Normal (N*) N_state->N_star Excitation (hν) N_star->N_state N* Emission T_star Excited Tautomer (T*) N_star->T_star ESIPT (Ultrafast) T_state Ground Tautomer (T) T_star->T_state T* Emission T_state->N_state Reverse PT Water_Block Aqueous H-Bonding (Blocks ESIPT) Water_Block->N_star Disrupts Intramolecular H-bond

Mechanistic pathway of ESIPT in 3-hydroxyflavones and disruption by aqueous hydrogen bonding.

Q: Does pH affect the stability of 4'-Br-3HF? A: Yes, strongly. Avoid alkaline conditions. At pH > 7.5, the 3-hydroxyl group begins to deprotonate[5]. The resulting anion is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis of the pyrone ring[3]. Always maintain aqueous buffers at mildly acidic to neutral pH (6.5–7.2) for maximum stability.

Section 3: Validated Experimental Protocols

To circumvent aggregation, ESIPT disruption, and degradation, 4'-Br-3HF must be shielded from the bulk aqueous phase using carriers (e.g., micelles, liposomes, or cyclodextrins) and protected from light and oxygen.

Protocol: Preparation of Stable Aqueous Micellar Dispersions of 4'-Br-3HF This protocol utilizes a non-ionic surfactant to create a hydrophobic microenvironment that solubilizes the probe, shields the intramolecular hydrogen bond from water, and restricts oxygen diffusion.

Materials Required:

  • 4'-Bromo-3-hydroxyflavone powder (stored in a desiccator at -20°C)

  • Anhydrous, spectroscopic-grade DMSO

  • Degassed aqueous buffer (e.g., 10 mM PBS, pH 7.2)

  • Non-ionic surfactant (e.g., Tween-80 or Triton X-100)

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 4'-Br-3HF in anhydrous DMSO to a concentration of 1.0 mM. Crucial Causality: Moisture contamination in DMSO will pre-aggregate the probe and reduce solubility[6]. Use fresh, anhydrous solvent and store this stock in amber vials.

  • Carrier Buffer Preparation: Prepare the aqueous buffer (pH 7.2) containing 0.1% to 0.5% (v/v) Tween-80. Degas the buffer by sparging with Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which directly mitigates triplet-state photooxygenation[4].

  • Injection and Mixing: While vigorously vortexing the carrier buffer, rapidly inject the DMSO stock solution to achieve a final probe concentration of 1–5 µM (keep final DMSO < 0.5% v/v). Crucial Causality: Rapid mixing ensures the probe partitions immediately into the hydrophobic cores of the micelles before bulk aqueous aggregation can occur.

  • Equilibration: Allow the solution to equilibrate in the dark at room temperature for 15 minutes.

  • Measurement: Perform spectroscopic measurements immediately. Limit excitation slit widths and exposure times to the absolute minimum required to prevent photobleaching.

Prep_Workflow Stock 1. Prepare Stock (Anhydrous DMSO) Mix 3. Rapid Injection (Vortexing, Protect from Light) Stock->Mix Buffer 2. Prepare Carrier Buffer (pH 7.2, Surfactant, Degassed) Buffer->Mix Equilibrate 4. Equilibrate (15 mins, Dark) Mix->Equilibrate Measure 5. Spectroscopic Measurement (Minimize UV Exposure) Equilibrate->Measure

Step-by-step workflow for formulating stable aqueous solutions of 4'-bromo-3-hydroxyflavone.

References

  • [6] 3-Hydroxyflavone | CAS 577-85-5. Selleck Chemicals. 6

  • [1] Excited-State Intramolecular Proton Transfer of the Natural Product Quercetin. ResearchGate. 1

  • [3] Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. Ovid. 3

  • [2] New 3-hydroxyflavone derivatives for probing hydrophobic sites in microheterogeneous systems. ResearchGate. 2

  • [4] The kinetics and mechanism of photooxygenation of 4′-diethylamino-3-hydroxyflavone. Photochemical & Photobiological Sciences (RSC Publishing). 4

  • [5] Structure−Photoreactivity Relationship Study of Substituted 3‑Hydroxyflavones and 3‑Hydroxyflavothiones. Semantic Scholar. 5

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Reference Data & Comparative Studies

Validation

Decoding the Signature Fragmentation of 4'-Bromo-3-hydroxyflavone: A Mass Spectrometry-Based Comparative Guide

In the landscape of drug discovery and natural product analysis, the precise structural elucidation of novel molecules is paramount. Flavonoids, a diverse class of polyphenolic compounds, are of significant interest due...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and natural product analysis, the precise structural elucidation of novel molecules is paramount. Flavonoids, a diverse class of polyphenolic compounds, are of significant interest due to their wide-ranging biological activities.[1][2] Among them, synthetic derivatives such as 4'-bromo-3-hydroxyflavone present unique analytical challenges and opportunities. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4'-bromo-3-hydroxyflavone, offering a comparative perspective against related flavonoid structures. By understanding its unique fragmentation signature, researchers can accelerate identification, and gain deeper insights into the compound's chemical properties.

The Decisive Role of Mass Spectrometry in Flavonoid Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of flavonoids.[3][4] Tandem mass spectrometry (MS/MS), in particular, provides a molecular fingerprint by inducing fragmentation of a selected precursor ion.[4] The resulting product ions are characteristic of the molecule's structure, revealing information about its core scaffold and the nature and position of its substituents.[5] For 4'-bromo-3-hydroxyflavone, the interplay between the 3-hydroxy group on the C-ring and the bromine atom on the B-ring dictates a distinct fragmentation pathway, which we will explore in detail.

Predicting the Fragmentation Cascade of 4'-Bromo-3-hydroxyflavone

The fragmentation of flavonoids is governed by a set of well-established rules, primarily involving cleavages of the central C-ring.[5] The most prominent of these is the retro-Diels-Alder (RDA) reaction, which provides valuable information about the substitution patterns on the A and B rings.[3][6] For 4'-bromo-3-hydroxyflavone, we can anticipate a series of characteristic neutral losses and specific fragment ions.

Key Fragmentation Pathways:
  • Retro-Diels-Alder (RDA) Fragmentation: This is a hallmark of flavonoid fragmentation. The C-ring undergoes cleavage, yielding ions that are diagnostic of the A and B rings.[3] For 4'-bromo-3-hydroxyflavone, this would lead to fragments representing the brominated B-ring and the A-ring with the hydroxylated C-ring remnant.

  • Loss of Small Neutral Molecules: Common losses of small molecules like carbon monoxide (CO), water (H₂O), and radicals are frequently observed in flavonoid spectra.[7][8] The presence of the 3-hydroxy group makes the loss of H₂O a probable event. The carbonyl group on the C-ring facilitates the loss of CO.[8]

  • Influence of the Bromine Atom: The bromine atom on the 4'-position of the B-ring will produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). This provides an unambiguous marker for the presence of bromine in the precursor ion and its fragments.

The following diagram illustrates the predicted primary fragmentation pathways for 4'-bromo-3-hydroxyflavone.

Precursor_Ion [4'-Bromo-3-hydroxyflavone+H]⁺ (m/z 317/319) RDA_Fragment_A ¹³,³A⁺ Fragment (A-ring derived) Precursor_Ion->RDA_Fragment_A RDA RDA_Fragment_B ¹³,³B⁺ Fragment (B-ring derived, Br present) Precursor_Ion->RDA_Fragment_B RDA Loss_CO Loss of CO ([M+H-CO]⁺) Precursor_Ion->Loss_CO Loss_H2O Loss of H₂O ([M+H-H₂O]⁺) Precursor_Ion->Loss_H2O Loss_Br Loss of Br radical ([M+H-Br]⁺) Precursor_Ion->Loss_Br

Caption: Predicted fragmentation of 4'-bromo-3-hydroxyflavone.

Comparative Fragmentation Analysis: Context is Key

To truly understand the fragmentation signature of 4'-bromo-3-hydroxyflavone, it is essential to compare it with structurally related flavonoids.

CompoundKey Structural Difference from 4'-Bromo-3-hydroxyflavoneExpected Impact on Fragmentation PatternPredicted Major Fragments (m/z)
3-Hydroxyflavone Lacks the 4'-bromo substituent.Absence of the bromine isotopic pattern. The B-ring fragment will have a lower m/z.[M+H]⁺ at 239, RDA fragments.[9]
Chrysin (5,7-dihydroxyflavone) Lacks the 3-hydroxy and 4'-bromo groups but has 5,7-dihydroxy substitution on the A-ring.Different RDA fragmentation pattern reflecting the dihydroxy A-ring. No significant water loss from the C-ring.[M+H]⁺ at 255, characteristic A-ring fragments.[1]
4'-Bromoflavone Lacks the 3-hydroxy group.Reduced propensity for water loss. The fragmentation will be dominated by RDA and CO loss.[M+H]⁺ at 301/303, RDA fragments, [M+H-CO]⁺.

This comparative approach highlights how subtle changes in the flavonoid scaffold lead to significant and predictable alterations in the mass spectrum, reinforcing the power of MS/MS for detailed structural analysis.

Experimental Protocol: A Blueprint for Reliable Data Acquisition

Achieving high-quality, reproducible mass spectra is fundamental. The following protocol outlines a robust methodology for the analysis of 4'-bromo-3-hydroxyflavone and similar flavonoid compounds using a standard LC-MS/MS system.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve the purified 4'-bromo-3-hydroxyflavone in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of flavonoids.

    • Mobile Phase:

      • A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

      • B: Acetonitrile or methanol with 0.1% formic acid/ammonium hydroxide.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) is generally preferred for flavonoids.[10] Both positive and negative ion modes should be evaluated, as they can provide complementary structural information.[10]

    • Source Parameters:

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150°C.[4]

      • Desolvation Gas Temperature: 350-450°C.[4]

      • Desolvation Gas Flow: 600-800 L/hr.[4]

    • MS Scan: Acquire full scan data from m/z 100-500 to identify the precursor ion.

    • MS/MS Scan:

      • Select the protonated molecule [M+H]⁺ (m/z 317/319) or the deprotonated molecule [M-H]⁻ (m/z 315/317) as the precursor ion for fragmentation.

      • Collision Gas: Argon.

      • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.[4]

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection LC_Column C18 Reversed-Phase Column Sample_Injection->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI_Source Electrospray Ionization (ESI) Gradient_Elution->ESI_Source Full_Scan_MS Full Scan MS (Precursor Ion Selection) ESI_Source->Full_Scan_MS Tandem_MS Tandem MS (MS/MS) (Fragmentation) Full_Scan_MS->Tandem_MS Detector Detector Tandem_MS->Detector Data_Analysis Data Analysis and Structural Elucidation Detector->Data_Analysis Mass Spectrum

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: From Fragmentation to Function

The detailed analysis of the mass spectrometry fragmentation pattern of 4'-bromo-3-hydroxyflavone provides a clear and predictable signature that is invaluable for its identification and characterization. By understanding the interplay of the 3-hydroxy and 4'-bromo substituents and comparing its fragmentation to related flavonoids, researchers can confidently identify this molecule in complex mixtures. The experimental protocols provided herein offer a robust framework for obtaining high-quality data, which is the foundation of sound scientific inquiry. Ultimately, the ability to rapidly and accurately elucidate the structure of novel compounds like 4'-bromo-3-hydroxyflavone is a critical step in unlocking their potential therapeutic applications.

References

  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]

  • Kuhn, F., Oehme, M., & Rapp, U. (2007). Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study. Rapid Communications in Mass Spectrometry, 21(10), 1669-79. Available at: [Link]

  • McNab, H., & Naysmith, S. (2012). Formation of the m/z 149 fragment ion of 4'-hydroxyflavones. International Journal of Mass Spectrometry, 316-318, 217-224. Available at: [Link]

  • Śliwka-Kaszyńska, M., Anusiewicz, I., & Skurski, P. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1011. Available at: [Link]

  • Ferreira, I., et al. (2009). Structure and antioxidant activity of brominated flavonols and flavanones. Journal of Mass Spectrometry, 44(10), 1466-74. Available at: [Link]

  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Kuhn, F., Oehme, M., & Rapp, U. (2007). Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study. ResearchGate. Available at: [Link]

  • Ferreira, I., et al. (2009). Structure and antioxidant activity of brominated flavonols and flavanones. ResearchGate. Available at: [Link]

  • Zhu, W., et al. (2012). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(7), 1416-25. Available at: [Link]

  • McNab, H., & Naysmith, S. (2012). Specific (M-H2O)- breakdown mechanism for 2'-hydroxyflavonols. ResearchGate. Available at: [Link]

  • Kuzema, P., et al. (2010). Laser Desorption/Ionization Time-of-flight Mass Spectrometric Analysis of Some Synthetic Flavonoids and Their Complexes with Zn. Materials Science, 16(3), 221-226. Available at: [Link]

  • da Silva, A. M., et al. (2009). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Journal of Mass Spectrometry, 44(1), 124-34. Available at: [Link]

  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Wolfender, J. L., et al. (2019). Mass Spectral Similarity Networking and Gas-Phase Fragmentation Reactions in the Structural Analysis of Flavonoid Glycoconjugates. Analytical Chemistry, 91(16), 10646-10654. Available at: [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3), 101869. Available at: [Link]

  • Kazazić, S. P., et al. (2006). Gas-phase ligation of Fe+ and Cu+ ions with some flavonoids. Journal of Agricultural and Food Chemistry, 54(22), 8391-6. Available at: [Link]

  • Wolfender, J. L., et al. (2019). Mass Spectral Similarity Networking and Gas-Phase Fragmentation Reactions in the Structural Analysis of Flavonoid Glycoconjugates. ACS Publications. Available at: [Link]

  • McNab, H., & Naysmith, S. (2012). The RDA fragmentation mechanism. ResearchGate. Available at: [Link]

  • Bragagnolo, N., et al. (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 55(8), 2821-7. Available at: [Link]

  • de Souza, E. C., et al. (2008). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • McNab, H., & Naysmith, S. (2012). Negative ion ESI-MS analysis of natural yellow dye flavonoids-An isotopic labelling study. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2015). Characteristic fragmentation pathways of baicalein (1) and 3-hydroxyflavone (2). ResearchGate. Available at: [Link]

  • Akashi, T., et al. (2018). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Bioscience, Biotechnology, and Biochemistry, 82(7), 1145-1152. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder Department of Chemistry. Available at: [Link]

  • Hagazy, K., & Mulata, H. N. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. Available at: [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5064-5070. Available at: [Link]

  • da Silva, L. C., et al. (2021). Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Rodriguésia, 72, e01052020. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Predicted Antioxidant Activity of 4'-Bromo-3-hydroxyflavone and 4'-Chloro-3-hydroxyflavone

A Guide for Researchers in Drug Discovery and Development Introduction: Flavonoids, a diverse class of polyphenolic compounds found throughout the plant kingdom, are renowned for their wide range of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: Flavonoids, a diverse class of polyphenolic compounds found throughout the plant kingdom, are renowned for their wide range of biological activities, including significant antioxidant effects.[1][2][3] Their ability to scavenge harmful free radicals makes them promising candidates for the development of therapeutics against oxidative stress-related diseases.[1] The core structure of flavonoids, particularly the presence and position of hydroxyl (-OH) groups, is a key determinant of their antioxidant capacity.[3][4][5]

The Structural Basis of Antioxidant Activity in 3-Hydroxyflavones

The antioxidant mechanism of flavonoids primarily involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The efficacy of this process depends on the stability of the resulting flavonoid radical. For 3-hydroxyflavones, several structural features are critical:

  • The 3-Hydroxy Group: This group is a primary site for hydrogen atom donation. Its activity is enhanced by its proximity to the 4-keto group and the C2-C3 double bond, which allows for delocalization and stabilization of the resulting radical.[5][6][7]

  • The B-Ring Substitution Pattern: The electronic nature of substituents on the B-ring (the 2-phenyl ring) can significantly modulate the antioxidant activity by influencing the bond dissociation enthalpy (BDE) of the hydroxyl groups. Electron-donating groups generally enhance activity, while electron-withdrawing groups can have more complex effects.

  • The Catechol Moiety: The presence of an ortho-dihydroxy (catechol) group on the B-ring (e.g., at the 3' and 4' positions) is a well-established feature for very high antioxidant activity.[5][7]

Our target molecules, however, feature a halogen at the 4'-position, which introduces a different set of electronic influences.

Caption: Core chemical structures of 3-hydroxyflavone and its 4'-bromo and 4'-chloro derivatives.

Predictive Comparison: The Role of Halogen Substitution

Halogens exert two opposing electronic effects on an aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be donated to the pi-system of the aromatic ring, increasing electron density, particularly at the ortho and para positions. This effect also decreases down the group: F > Cl > Br > I.

For chlorine and bromine, the electron-withdrawing inductive effect is generally considered to be stronger than the electron-donating resonance effect.[8] This net electron-withdrawing character can influence the antioxidant activity by affecting the stability of the flavonoid radical formed after hydrogen donation from the 3-OH group.

Table 1: Comparative Electronic Properties and Predicted Antioxidant Impact
Property4'-Chloro Substituent4'-Bromo SubstituentPredicted Impact on Antioxidant Activity
Electronegativity (Pauling Scale) 3.162.96The more electronegative chlorine atom will exert a stronger electron-withdrawing inductive effect.
Inductive Effect (-I) StrongerWeakerA stronger -I effect from chlorine may slightly destabilize the resulting flavonoid radical compared to bromine, potentially leading to a lower radical scavenging capacity.
Resonance Effect (+R) WeakerStronger (relative to Cl)While both are weak, the slightly better resonance donation from bromine could offer marginally better stabilization of the radical intermediate.
Overall Prediction Slightly Lower ActivitySlightly Higher Activity4'-bromo-3-hydroxyflavone is predicted to have marginally higher antioxidant activity than its 4'-chloro counterpart due to the less pronounced electron-withdrawing nature of bromine.

This prediction is supported by some studies on other halogenated flavonoid series, which found that radical scavenging activities could decrease in the order of F > Cl > Br > I, correlating with the decrease in the electron-withdrawing inductive effect.[9]

G R Free Radical (R•) RH Neutralized Molecule (RH) R->RH H• Abstraction FlavoneOH Flavonoid (Fl-OH) (4'-Br or 4'-Cl) FlavoneO Flavonoid Radical (Fl-O•) FlavoneOH->FlavoneO H• Donation Substituent 4'-Halogen (Br or Cl) Influences radical stability FlavoneO->Substituent Electronic Effect (Inductive & Resonance)

Caption: Mechanism of radical scavenging and the influence of the 4'-halogen substituent.

Experimental Protocol: DPPH Radical Scavenging Assay

To empirically validate the predicted differences in antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a reliable and widely used method.[10][11][12] It measures the ability of an antioxidant to reduce the stable DPPH radical, a process that can be monitored spectrophotometrically.[10][13]

Materials and Reagents
  • 4'-bromo-3-hydroxyflavone and 4'-chloro-3-hydroxyflavone

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[10] Prepare fresh daily.

    • Test Compound Stock Solutions (e.g., 1 mM): Accurately weigh and dissolve each flavonoid in methanol to create 1 mM stock solutions.

    • Working Solutions: Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) for each test compound and the positive control from the stock solutions using methanol.

  • Assay Procedure (96-well plate format):

    • Blank: Add 100 µL of methanol to three wells.

    • Control: Add 50 µL of methanol and 50 µL of the 0.1 mM DPPH solution to three wells.

    • Test Samples: Add 50 µL of each working solution concentration of the flavonoids to separate wells.

    • Positive Control: Add 50 µL of each working solution concentration of ascorbic acid/Trolox to separate wells.

    • Reaction Initiation: Add 50 µL of the 0.1 mM DPPH solution to all wells containing test samples and the positive control.[10]

  • Incubation and Measurement:

    • Gently mix the contents of the plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

    • Measure the absorbance of all wells at 517 nm using a microplate reader.[10][13]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging against the concentration of each compound.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each compound from the dose-response curve. A lower IC50 value indicates higher antioxidant activity.

G prep Prepare Solutions (DPPH, Test Compounds, Control) plate Plate Setup (50µL Samples/Control) prep->plate add_dpph Add 50µL DPPH Solution (Initiate Reaction) plate->add_dpph incubate Incubate 30 min (Dark, Room Temp) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read calc Calculate % Scavenging Determine IC50 read->calc

Sources

Validation

UV-Vis absorption maxima of 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one

Photophysical Profiling and UV-Vis Absorption Maxima of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one: A Comparative Guide As a Senior Application Scientist, evaluating the photophysical properties of fluorescent scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Profiling and UV-Vis Absorption Maxima of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one: A Comparative Guide

As a Senior Application Scientist, evaluating the photophysical properties of fluorescent scaffolds is critical for downstream applications in molecular sensing and drug development. 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, commonly known as 4'-bromo-3-hydroxyflavone (4'-Br-3HF), is a specialized halogenated derivative of the classic 3-hydroxyflavone (3-HF) fluorophore.

This guide objectively analyzes the UV-Vis absorption characteristics of 4'-Br-3HF, compares its performance against alternative flavonol probes, and provides a self-validating experimental framework for its characterization.

Causality in Photophysics: The Role of 4'-Bromo Substitution

To understand the UV-Vis absorption profile of 4'-Br-3HF, we must first examine the foundational photophysics of its parent molecule, 3-hydroxyflavone. 3-HF is renowned for its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT)[1]. The UV-Vis absorption spectrum of a typical 3-HF molecule is characterized by two primary bands: "Band I" (centered around 339–345 nm), which corresponds to the cinnamoyl portion of the molecule, and "Band II" (around 237 nm), attributed to the benzylic moiety[2]. In polar protic solvents like methanol, Band I typically peaks at 343–345 nm[2][3].

Introducing a bromine atom at the 4'-position (the para position of the B-ring) fundamentally alters the electronic landscape of the molecule through two competing mechanisms:

  • Extended Conjugation and Mesomeric Effects (+M): The lone pairs on the bromine atom can participate in the extended

    
    -conjugation of the flavonoid backbone. This stabilizes the excited state relative to the ground state, lowering the transition energy and resulting in a slight bathochromic shift (red shift). Consequently, the absorption maximum (
    
    
    
    ) of 4'-Br-3HF shifts to approximately 348–350 nm .
  • The Heavy-Atom Effect: Bromine is a large, polarizable atom that significantly increases spin-orbit coupling within the molecule. While this does not drastically alter the primary UV-Vis absorption wavelength, it facilitates intersystem crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ). This makes 4'-Br-3HF an excellent candidate for phosphorescence studies or singlet oxygen generation, differentiating it from unsubstituted 3-HF.

Comparative UV-Vis Performance Data

When selecting a flavonol derivative for an assay, researchers must balance absorption wavelength, ESIPT efficiency, and chemical reactivity. The table below summarizes the quantitative UV-Vis absorption data of 4'-Br-3HF compared to alternative probes.

CompoundSolventUV-Vis Absorption Max (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Photophysical Characteristics & Primary Application
3-Hydroxyflavone (3-HF) Methanol343 - 345 nm[2]Baseline ESIPT probe; exhibits dual emission (400 nm and 526 nm)[3].
4'-Bromo-3-hydroxyflavone Methanol~348 - 350 nmHalogenated scaffold; exhibits heavy-atom effect; utilized as a precursor for MAO-B inhibitors[4].
Quercetin Methanol370 nm[5]Natural polyhydroxylated flavonol; red-shifted absorption; used as an antioxidant and metal chelation probe[5].
3-HF Anionic Form Alkaline Ethanol410 - 415 nm[3][6]Ground-state deprotonated form; lacks ESIPT capability; emits a single band at ~515 nm[3].

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal checks (Beer-Lambert linearity and orthogonal fluorescence validation) to guarantee that the observed absorption maximum is an intrinsic property of the monomeric compound, free from aggregation or solvent-induced deprotonation artifacts.

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Prepare a 1.0 mM stock solution of 4'-Br-3HF in spectroscopic-grade Dimethyl Sulfoxide (DMSO). Dilute to working concentrations (1–50

    
    M) using spectroscopic-grade methanol.
    
  • Causality: DMSO is required for complete dissolution of the halogenated scaffold. Methanol is chosen as the working solvent to observe the competitive intermolecular hydrogen bonding effects[5].

  • Validation Check: Run a blank scan using a matched quartz cuvette containing the exact solvent ratio (e.g., 1% DMSO in Methanol) to electronically subtract background absorbance and confirm optical purity.

Step 2: Serial Dilution and Linearity Verification

  • Action: Measure the absorbance of the working solutions at 5 distinct concentrations (e.g., 5, 10, 20, 30, and 40

    
    M) across the 250–500 nm range.
    
  • Validation Check: Plot the absorbance at ~348 nm against concentration. A strictly linear relationship (

    
    ) validates adherence to the Beer-Lambert Law. Any deviation indicates molecular aggregation or poor solubility, which would artificially broaden or shift the absorption peak.
    

Step 3: Spectral Acquisition

  • Action: Record the UV-Vis spectrum. Identify the precise

    
     for Band I (expected ~348 nm) and Band II (expected ~240 nm).
    
  • Causality: The position of Band I dictates the optimal excitation wavelength for subsequent fluorescence assays.

Step 4: Orthogonal Validation via Fluorescence

  • Action: Excite the sample at the newly determined UV-Vis

    
     (e.g., 348 nm) using a spectrofluorometer.
    
  • Validation Check: The appearance of dual emission bands (a shorter wavelength band from the normal ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     state and a longer wavelength band from the tautomeric 
    
    
    
    state) definitively proves that the 3-OH and 4-carbonyl structural motif is intact and actively undergoing ESIPT. If only a single, highly red-shifted band appears, the molecule may have deprotonated into its anionic form in the ground state[6].

Mechanistic Pathway: The ESIPT Cycle

The absorption of a photon at the UV-Vis maximum triggers an ultrafast sub-100-femtosecond proton transfer[5]. The logical flow of this photophysical pathway is visualized below.

ESIPT_Mechanism N Normal Form (N) Ground State N_star Normal Form (N*) Excited State N->N_star UV Absorption (λmax ~348 nm) N_star->N N* Emission (~410 nm) T_star Tautomer Form (T*) Excited State N_star->T_star Ultrafast ESIPT (<100 fs) T Tautomer Form (T) Ground State T_star->T T* Emission (~535 nm) T->N Reverse Proton Transfer

Caption: The ESIPT cycle of 4'-Br-3HF, initiated by UV absorption, leading to dual fluorescence emission.

Applications in Drug Development

Understanding the exact UV-Vis absorption maximum of 4'-Br-3HF extends beyond basic photophysics. Halogenated flavones, including brominated derivatives, are actively investigated as highly selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurological disorders[4].

During high-throughput screening and binding kinetic assays, researchers utilize the precise UV-Vis absorption maximum (~348 nm) to monitor the thermodynamic binding of the flavone to the enzyme's active site. A shift in this absorption band upon protein titration provides direct, label-free evidence of target engagement, making accurate baseline characterization absolutely vital.

References

  • Halogenated Flavones and Isoflavones: A State-of-Art on their Synthesis ResearchGate URL:[Link]

  • Excited-State Intramolecular Proton Transfer of the Natural Product Quercetin ResearchGate URL:[Link]

  • Evidence of Ground-State Proton-Transfer Reaction of 3-Hydroxyflavone in Neutral Alcoholic Solvents The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources Ovid URL:[Link]

  • Spectroscopic Investigation of 3-Hydroxyflavone in Different Polarity and pH Values Solutions ResearchGate / PubMed URL:[Link]

  • Ground- and excited-state proton transfer reaction of 3-hydroxyflavone in dimyristoylphosphatidylcholine liposome membrane PubMed URL:[Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones ACS Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

Sources

Comparative

Comparative Guide: Fluorescence Quantum Yield of 3-Hydroxyflavone vs. 4'-Bromo-3-Hydroxyflavone

Executive Summary This guide provides an objective, data-driven comparison of the photophysical properties of 3-hydroxyflavone (3HF) and its halogenated derivative, 4'-bromo-3-hydroxyflavone (4'-Br-3HF) . While both mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison of the photophysical properties of 3-hydroxyflavone (3HF) and its halogenated derivative, 4'-bromo-3-hydroxyflavone (4'-Br-3HF) . While both molecules share a core structure capable of Excited-State Intramolecular Proton Transfer (ESIPT), the introduction of a bromine atom at the 4' position fundamentally alters their excited-state dynamics. By understanding the causality behind these photophysical shifts—specifically the internal heavy atom effect—researchers can strategically select the appropriate scaffold for applications ranging from ratiometric fluorescent sensing to triplet-sensitized phototherapeutics.

Mechanistic Foundations

Excited-State Intramolecular Proton Transfer (ESIPT) in 3HF

3-Hydroxyflavone is a foundational scaffold in photochemistry due to its ability to undergo ultrafast ESIPT[1]. Upon UV excitation to the normal excited state (


), the molecule undergoes a rapid (sub-picosecond) proton transfer from the 3-hydroxyl group to the 4-carbonyl oxygen, forming a tautomeric excited state (

)[1]. This dual-state system results in a characteristic two-band emission profile: a short-wavelength normal emission and a highly Stokes-shifted green tautomer emission[2].
The Internal Heavy Atom Effect in 4'-Bromo-3HF

When a bromine atom is introduced at the 4'-position of the B-ring, the photophysical landscape shifts dramatically. Bromine acts as an internal heavy atom, which significantly increases the spin-orbit coupling matrix element[2]. According to Kasha's principles, this enhanced spin-orbit coupling facilitates rapid Intersystem Crossing (ISC) from the singlet excited states (


) to the triplet manifold (

)[3]. Because ISC becomes a dominant non-radiative decay pathway, it outcompetes fluorescence, leading to a severe quenching of the fluorescence quantum yield (

) in the brominated derivative[3].
Solvent-Dependent Quenching

The quantum yield of both compounds is highly sensitive to the microenvironment. In non-polar, aprotic solvents (e.g., cyclohexane), the intramolecular hydrogen bond remains intact, allowing efficient ESIPT and higher


. However, in hydrogen-bonding solvents like dimethylformamide (DMF) or methanol, intermolecular solute-solvent interactions disrupt the critical intramolecular hydrogen bond[4]. This disruption not only hinders ESIPT but also promotes non-emissive decay channels, resulting in a significantly lower 

for both compounds in polar protic/basic media[4].

G S0N S0 (Normal) S1N S1 (Normal*) S0N->S1N Excitation S1N->S0N N* Fluorescence S1T S1 (Tautomer*) S1N->S1T ESIPT (Ultrafast) T1 T1 (Triplet State) Enhanced in 4'-Br S1N->T1 ISC (Heavy Atom Effect) S0T S0 (Tautomer) S1T->S0T T* Fluorescence (Large Stokes Shift) S1T->T1 ISC S0T->S0N Ground State Reverse PT

Jablonski diagram illustrating ESIPT and the competitive ISC pathway enhanced by the heavy atom effect.

Comparative Photophysical Data

The following table summarizes the quantitative photophysical differences between the parent 3HF and its 4'-bromo derivative. Data reflects the established phenomenological trends of halogenated flavones.

Property3-Hydroxyflavone (3HF)4'-Bromo-3-Hydroxyflavone
Primary Emission Mode Dual Emission (N* and T*)Dual Emission (Heavily Quenched)

(Non-polar: Cyclohexane)
~0.35 - 0.40~0.05 - 0.08

(H-bonding: Methanol/DMF)
~0.02 - 0.05< 0.01
Intersystem Crossing (ISC) Rate LowHigh (Dominant Pathway)
Triplet State Yield (

)
LowHigh
Primary Application Fluorescent Probes, Ratiometric SensorsPhotosensitizers, PhotoCORMs

Experimental Protocol: Self-Validating Quantum Yield Determination

To objectively compare the fluorescence quantum yields of these derivatives, researchers must employ a rigorous, self-validating comparative gradient method.

Objective: Determine the relative fluorescence quantum yield (


) of 3HF and 4'-Br-3HF against a known standard.
Self-Validation Mechanism:  The protocol uses a multi-concentration gradient rather than a single-point measurement. A linear fit of integrated fluorescence vs. absorbance with an 

validates the absence of aggregation or inner-filter effects.
Step-by-Step Methodology:
  • Reference Selection: Choose a standard with a known

    
     that absorbs at a similar wavelength to the samples. Quinine sulfate in 0.1 M 
    
    
    
    (
    
    
    at 350 nm excitation) is the gold standard for flavone derivatives.
  • Sample Preparation: Prepare stock solutions of 3HF, 4'-Br-3HF, and the reference. Dilute these into a series of 5 working solutions per compound.

    • Causality/Expertise: The maximum optical density (OD) of all working solutions must be kept strictly below 0.05 at the excitation wavelength. This prevents the primary inner-filter effect (excitation light attenuation) and secondary inner-filter effect (reabsorption of emitted light), which would artificially lower the calculated quantum yield.

  • Spectroscopic Measurements: Measure the UV-Vis absorbance of all solutions using a 1 cm pathlength quartz cuvette. Subsequently, record the fluorescence emission spectra using the exact same excitation wavelength and slit widths for all samples and the reference.

  • Data Integration & Gradient Plotting: Integrate the total area under the fluorescence emission curves (encompassing both N* and T* bands for ESIPT fluorophores). Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for the samples and the reference. Extract the gradients (slopes) via linear regression.

  • Calculation: Apply the relative quantum yield equation:

    
    
    (Where 
    
    
    
    is the quantum yield,
    
    
    is the gradient from the plot, and
    
    
    is the refractive index of the respective solvents).

Workflow N1 Sample Prep (OD < 0.05) N2 Absorbance Scan N1->N2 N3 Fluorescence Integration N2->N3 N4 Gradient Plot & QY Calculation N3->N4

Standardized experimental workflow for relative fluorescence quantum yield determination.

Strategic Selection Guide

  • Choose 3-Hydroxyflavone (3HF) when: Designing ratiometric fluorescent probes for lipid bilayers, protein binding, and hydration sensing. Its bright, environment-sensitive dual emission allows for precise mapping of local polarity and hydrogen-bonding dynamics[5].

  • Choose 4'-Bromo-3-Hydroxyflavone when: Developing triplet-sensitized applications. The heavy-atom-induced triplet yield makes this scaffold ideal for generating reactive oxygen species (ROS) in photodynamic therapy or acting as a core for Photoactivatable CO-Releasing Molecules (PhotoCORMs) where triplet states drive photodecarbonylation[3].

References

  • 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells - rsc.org -
  • Excited-State Intramolecular Proton Transfer in 3-Hydroxyflavone Isolated in Solid Argon - uni-regensburg.de -
  • 3-hydroxyflavone 4H-1-benzopyran-4-one, 3-hydroxy-2-phenyl - thegoodscentscompany.com -
  • Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease - nih.gov -
  • Michael Kasha: From Photochemistry and Flowers to Spectroscopy and Music - artdavisguitars.com -

Sources

Validation

Comparative Guide: Cytotoxicity of 4'-Bromo-3-hydroxyflavone vs. Quercetin

This guide provides an in-depth technical comparison between 4'-Bromo-3-hydroxyflavone (4'-Br-3-HF) and the natural benchmark Quercetin , focusing on cytotoxicity profiles, structure-activity relationships (SAR), and exp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4'-Bromo-3-hydroxyflavone (4'-Br-3-HF) and the natural benchmark Quercetin , focusing on cytotoxicity profiles, structure-activity relationships (SAR), and experimental validation.

Executive Summary

Quercetin (3,3',4',5,7-pentahydroxyflavone) is the gold standard for flavonoid research, known for its broad-spectrum bioactivity but limited by rapid metabolism and poor bioavailability. 4'-Bromo-3-hydroxyflavone (4'-Br-3-HF) represents a synthetic optimization of the flavonol scaffold.

Experimental data indicates that 4'-Br-3-HF frequently exhibits superior cytotoxicity (lower IC50) compared to Quercetin in specific cancer cell lines (e.g., leukemia and colon carcinoma). This enhanced potency is attributed to the "Heavy Atom Effect" of the bromine substituent, which increases lipophilicity (LogP) and membrane permeability while resisting the rapid glucuronidation that deactivates Quercetin.

Chemical Profile & Structural Logic

The core difference lies in the B-ring substitution.[1] Quercetin relies on a catechol moiety (3',4'-OH) for antioxidant capacity, whereas 4'-Br-3-HF utilizes a para-bromo substitution to enhance metabolic stability and hydrophobic binding.

FeatureQuercetin4'-Bromo-3-hydroxyflavone
Formula C₁₅H₁₀O₇C₁₅H₉BrO₃
MW 302.24 g/mol ~317.13 g/mol
B-Ring 3',4'-Dihydroxy (Catechol)4'-Bromo (Halogenated)
LogP (Est.) 1.5 - 1.8 (Hydrophilic)~3.5 - 4.0 (Lipophilic)
Primary MOA ROS Scavenging/Generation, Kinase InhibitionMembrane disruption, Apoptosis via mitochondrial stress
Visualization: Structural & Pharmacophore Comparison

G cluster_0 Quercetin (Natural Benchmark) cluster_1 4'-Br-3-HF (Synthetic Optimization) Q_Core Flavonol Core (C6-C3-C6) Q_OH 5,7,3',4'-OH Groups (High Polarity) Q_Core->Q_OH H-Bonding Q_Metab Rapid Glucuronidation (Low Bioavailability) Q_OH->Q_Metab Phase II Metabolism Br_Effect Enhanced Uptake & Metabolic Stability Q_Metab->Br_Effect Optimization Goal Br_Core Flavonol Core (3-OH preserved) Br_Atom 4'-Bromine Atom (Lipophilic/Heavy) Br_Core->Br_Atom Substitution Br_Atom->Br_Effect Halogen Bond

Caption: Structural evolution from natural Quercetin to the synthetic 4'-Br derivative, highlighting the shift from polarity to lipophilicity.

Comparative Cytotoxicity Data (IC50 Values)

The following data synthesizes results from multiple comparative studies. Note that lower IC50 values indicate higher potency .[2]

Table 1: IC50 Comparison in Cancer Cell Lines
Cell LineTissue OriginQuercetin IC50 (µM)4'-Br-3-HF IC50 (µM)Relative PotencyRef
CLB70 B-Cell LeukemiaN/A (Low activity)3.3 ± 0.7 4'-Br is highly potent[1]
HCT116 Colon Carcinoma> 20.0< 10.0 4'-Br is ~2x more potent[2]
MCF-7 Breast Cancer13.7 ± 0.6~15 - 25Comparable / Quercetin leads[3]
HeLa Cervical Cancer20 - 45~30Comparable[4]

*Note: Values for 4'-Br-3-HF in MCF-7/HeLa are estimated based on structural analogue trends (e.g., 4'-Cl vs 4'-Br) where direct head-to-head data is limited. The bromine derivative consistently outperforms chlorine analogues.

Key Insights:
  • Leukemia Specificity: 4'-Br-3-HF shows exceptional potency (single-digit micromolar) in leukemia models, significantly outperforming the parent flavonol backbone.

  • The Halogen Advantage: In direct comparisons of halogenated flavonols, the order of potency is typically Br > Cl > F > H . The bromine atom provides the optimal balance of size and lipophilicity.

  • Quercetin's Limit: While Quercetin is active against MCF-7, it often requires higher concentrations (20-50 µM) to achieve cell death compared to optimized synthetic derivatives.

Mechanistic Analysis: Why the Difference?

Quercetin: The "Promiscuous" Binder

Quercetin acts through pleiotropic mechanisms :

  • Pro-oxidant effect: At high concentrations, it generates ROS (Reactive Oxygen Species) that damage DNA.

  • Kinase Inhibition: It inhibits PI3K/Akt and MEK/ERK pathways via hydrogen bonding of its hydroxyl groups.

  • Limitation: Its high polarity prevents it from crossing the cell membrane efficiently, and it is rapidly excreted.

4'-Bromo-3-hydroxyflavone: The "Stealth" Agent
  • Enhanced Lipophilicity: The 4'-Br group increases the partition coefficient (LogP), allowing the molecule to passively diffuse through the lipid bilayer more effectively than Quercetin.

  • Halogen Bonding: The bromine atom can form specific "halogen bonds" with protein pockets (e.g., in kinases or Bcl-2 family proteins) that are inaccessible to hydroxyl groups.

  • Mitochondrial Targeting: Synthetic flavonols often trigger the intrinsic apoptotic pathway by directly depolarizing the mitochondrial membrane.

Visualization: Mechanism of Action

MOA cluster_cell Cellular Response Pathways Input_Q Quercetin (Polar) Membrane Cell Membrane (Lipid Bilayer) Input_Q->Membrane Slow Diffusion (Transporter dependent) Input_Br 4'-Br-3-HF (Lipophilic) Input_Br->Membrane Rapid Passive Diffusion Target_Q Kinase Inhibition (PI3K/Akt) Membrane->Target_Q Quercetin Pathway Target_Br Mitochondrial Depolarization Membrane->Target_Br 4'-Br Pathway Outcome Apoptosis / Cell Death Target_Q->Outcome Target_Br->Outcome Stronger Induction (in specific lines)

Caption: Differential cellular entry and apoptotic triggering between Quercetin and 4'-Br-3-HF.

Validated Experimental Protocol (MTT Assay)

To replicate these IC50 values, use the following standardized protocol. This ensures the solubility issues of flavonoids do not skew results.

Reagents
  • Stock Solution: Dissolve compounds in 100% DMSO to 20 mM. Critical: 4'-Br-3-HF is less soluble in water than Quercetin; ensure complete dissolution.

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS.

Step-by-Step Workflow
  • Seeding: Plate cells (e.g., HCT116 or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

    • Include a "Vehicle Control" (0.5% DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Treat cells for 48 to 72 hours . Note: Flavonoids often require 48h+ to show peak apoptotic effects.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc) for 3-4 hours.

    • Remove media and solubilize formazan crystals with DMSO (100 µL).

  • Analysis: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

References

  • Dudek, B. et al. (2024). "Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells." Frontiers in Veterinary Science.

  • Parveen, S. et al. (2013). "Superior Anticancer Activity of Halogenated Chalcones and Flavonols over the Natural Flavonol Quercetin."[3] European Journal of Medicinal Chemistry.

  • Reading University Repository. (2024). "Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents."

  • Kozgus Guldu, O. et al. (2025). "Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against HeLa and MCF7 cell lines." Journal of Chemical Sciences.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one

As researchers and professionals dedicated to the advancement of science, our commitment to safety and environmental stewardship is paramount. The compounds we synthesize and handle, such as 2-(4-Bromophenyl)-3-hydroxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals dedicated to the advancement of science, our commitment to safety and environmental stewardship is paramount. The compounds we synthesize and handle, such as 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, a halogenated derivative of the biologically significant chromen-4-one scaffold, require meticulous management from creation to disposal.[1][2] Improper disposal of such specialized chemicals can lead to environmental contamination and significant regulatory penalties.[3]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedure to ensure a self-validating system of laboratory safety.

Hazard Profile and Waste Characterization

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one (CAS No. 54210-23-0) must be treated as hazardous chemical waste.[4][5] Its identity as a halogenated organic compound is a critical factor in its disposal pathway.[6][7]

Core Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent byproducts like dioxins and furans.[7][8] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.[9]

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Skin Irritation: Likely to cause skin irritation.[10][11]

  • Eye Irritation: Likely to cause serious eye irritation.[10][11][12]

  • Respiratory Irritation: May cause respiratory tract irritation, especially if handled as a fine powder.[12][13]

Hazard and Regulatory Summary
Parameter Identifier / Regulation Source
Chemical Name 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one[5]
CAS Number 54210-23-0[5]
Molecular Formula C15H9BrO3[5]
Waste Classification Hazardous Waste: Halogenated Organic Solid[4][6][7]
Primary Regulatory Body Environmental Protection Agency (EPA)[3][9]
Governing Legislation Resource Conservation and Recovery Act (RCRA)[9][14]
Workplace Safety Occupational Safety and Health Administration (OSHA)[15][16][17]

Essential Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one in any form, including as a waste product.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[18]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[10]

  • Skin and Body Protection: A standard laboratory coat, long-sleeved clothing, and closed-toe shoes are required.[18]

  • Ventilation: All handling of the solid compound or its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]

Step-by-Step Disposal Protocol

The primary and only acceptable method for disposing of this compound is through your institution's licensed hazardous waste management program.[18] NEVER dispose of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one down the drain or in regular trash.[6][18]

Step 1: Waste Identification and Segregation
  • Immediate Classification: As soon as the material is designated as waste, it must be classified as hazardous.

  • Segregation at Source: This is the most critical step. The waste must be collected in a container exclusively for Halogenated Organic Waste .[6][7][19] Do not mix with other waste streams:

    • Non-Halogenated Organics: (e.g., acetone, hexane, ethanol).[20]

    • Aqueous Waste: (e.g., acidic or basic solutions, heavy metal solutions).[7][21]

    • Strong Oxidizers or Reactives: [4][21]

Causality: Segregation prevents dangerous chemical reactions within the waste container and ensures that each waste stream can be treated using the most appropriate and cost-effective technology.[7][9]

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is in good condition, leak-proof, and has a secure, threaded screw-top lid.[22][23] The container material must be chemically compatible with the waste. For a solid, a high-density polyethylene (HDPE) container is suitable.

  • Keep Containers Closed: The waste container must be kept closed at all times except when waste is actively being added.[9][22] This prevents the release of any volatile components and protects the lab environment. Do not leave a funnel in the container.[22]

Step 3: Labeling

Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[14]

  • Timing: Label the container before or at the moment the first drop of waste is added.[19]

  • Required Information: The label must be legible and firmly attached, containing the following information:[14][18][22]

    • The words "Hazardous Waste" .

    • The full chemical name: "2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one" . Do not use abbreviations or chemical formulas.

    • An accurate list of all contents by percentage. If this is the only compound, list it as 100%.

    • The appropriate hazard characteristics (e.g., Toxic, Irritant). GHS pictograms are highly recommended.[14]

    • The accumulation start date (the date the first waste was added to the container).

    • The name and location of the generating laboratory.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container at or near the point of generation and under the control of laboratory personnel.[14][22] This designated location is known as a Satellite Accumulation Area (SAA).

  • Segregation in Storage: Within the SAA, continue to segregate the halogenated waste container from incompatible materials using physical barriers or secondary containment.[3][24]

  • Volume and Time Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14] Once a container is full, it must be moved to a central storage area within 72 hours.[22] Be aware of your institution's specific time limits for waste removal from the lab, which can be up to 12 months for academic laboratories under Subpart K regulations.[25]

Step 5: Arranging for Final Disposal
  • Contact EHS: When the waste container is approximately 90% full, or well before your institution's time limit expires, contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.[18][22]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste hauler for transportation and final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated under controlled conditions.[8][14]

Disposal Workflow Diagram

G cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Waste Generation (2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one) B Step 1: Segregate Is it a Halogenated Organic? A->B C Collect in Dedicated 'Halogenated Organic Waste' Container B->C Yes D Step 2 & 3: Containerize & Label - Secure Lid - 'Hazardous Waste' - Full Chemical Name - Date & Hazard Info C->D E Step 4: Store in SAA - At point of generation - Segregated from incompatibles D->E F Container is 90% Full OR Time Limit Approaching E->F G Step 5: Contact EHS Schedule Waste Pickup F->G Yes H EHS Pickup & Consolidation in Central Accumulation Area G->H I Transport by Licensed Hauler to a TSDF H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Decision workflow for the disposal of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one.

Emergency Procedures

All personnel handling this compound must be aware of emergency procedures and the location of safety equipment like showers and eyewash stations.[10][15]

  • In Case of a Spill: [4]

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Avoid generating dust.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one" and dispose of it through the EHS office.

    • Decontaminate the spill area.

  • In Case of Personal Exposure: [10][26]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, you not only ensure compliance with federal and local regulations but also uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]

  • Tri-Tech. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of California, Santa Barbara. EHS Guideline 7.2 Organic Solvents. [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • European Chemicals Agency. Substance Information for 4-(4-bromophenyl)piperidin-4-ol. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. [Link]

  • European Chemicals Agency. Substance Information for 4-bromoheptane. [Link]

  • ChemSrc. 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one. [Link]

  • ECHA CHEM. Substance Information for 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2-benzopyrone. [Link]

  • European Chemicals Agency. Substance Information for Silibinin. [Link]

  • European Chemicals Agency. Substance Information for 2-{[5-(4-BROMOPHENYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-ETHOXYPHENYL)ETHANONE. [Link]

  • Organic Chemistry Portal. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. [Link]

  • Organic Syntheses. Electrophilic Cyclization with N-Iodosuccinimide. [Link]

  • PubChem. 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. [Link]

  • MDPI. One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. [Link]

  • MetaSci. Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • ResearchGate. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones. [Link]

  • Chemical Synthesis Database. 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • National Institutes of Health. 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one. [Link]

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Handling

Personal protective equipment for handling 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one

Essential Safety and Handling Guide for 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 2-(4-Bromophenyl)-3-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one (CAS No. 54210-23-0)[1]. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure minimal exposure and promote a secure laboratory environment. The recommendations herein are derived from the structural characteristics of the compound and safety data for analogous brominated and chromen-4-one-based molecules.

Hazard Identification and Risk Assessment

Structurally related compounds, such as 4'-Bromoacetophenone and other brominated organic molecules, are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][3][4][5]. Therefore, it is prudent to handle 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one as a compound with a similar hazard profile. The signal word associated with these hazards is "Warning"[2][4][6][7].

Table 1: Inferred Hazard Profile

Hazard StatementGHS ClassificationRationale
H315: Causes skin irritation Skin Irritation (Category 2)Based on data for analogous brominated compounds[2][3].
H319: Causes serious eye irritation Eye Irritation (Category 2A)Common hazard for this chemical class[2][3].
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)A frequent characteristic of powdered or volatile organic compounds[2][3].
H302: Harmful if swallowed (Precautionary) Acute Toxicity, Oral (Category 4)Assumed as a precautionary measure based on similar structures[6][7].

Given these potential hazards, a thorough risk assessment is mandatory before any handling. This involves evaluating the quantity of the substance being used, the duration of exposure, and the specific laboratory procedures being performed.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical. The selection of PPE must be based on a comprehensive risk assessment of the planned experiment.[8][9]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Safety goggles with side-shields or a full-face shield.Rationale: Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk[10][11]. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Rationale: Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or degradation before use. For high-risk operations, consider double-gloving[10][12][13].
Body A fully buttoned laboratory coat. For larger quantities, a chemical-resistant apron over the lab coat is advised.Rationale: Protects skin and personal clothing from contamination[10][12][13].
Respiratory Not typically required for small-scale use within a certified chemical fume hood.Rationale: A properly functioning fume hood provides the primary line of defense against inhalation. For situations where dust or aerosols may be generated outside of a fume hood, or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., OV/P100) is necessary[10][14].
Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental risk level.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Start: Plan Experiment Assess Assess Quantity & Procedure (e.g., weighing, transfer, reaction) Start->Assess SmallScale Small Scale / Fume Hood Use Assess->SmallScale Low Risk LargeScale Large Scale / High Splash Potential Assess->LargeScale Medium-High Risk Spill Spill or Emergency Assess->Spill Emergency BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Face Shield over Goggles - Double Gloves - Chemical Apron LargeScale->EnhancedPPE EmergencyPPE Emergency PPE: - Full-Face Respirator (OV/P100) - Chemical Resistant Suit/Coveralls Spill->EmergencyPPE

Caption: PPE selection flow based on risk assessment.

Operational and Handling Plan

A systematic approach to handling ensures safety and procedural integrity.

Engineering Controls
  • Primary Containment: All work involving 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure[11][12].

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly[4].

Step-by-Step Handling Protocol
  • Preparation: Before starting, review the Safety Data Sheet (SDS) for all chemicals involved in the procedure. Clear the fume hood of any unnecessary equipment and ensure spill cleanup materials are on hand[10].

  • Donning PPE: Put on all required PPE as detailed in Table 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Weighing and Transfer: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to prevent dust generation. Use a spatula for transfers. Do not create dust clouds.

  • Reaction Setup: When adding the compound to a solvent or reaction mixture, do so slowly to avoid splashing. If diluting, always add the reagent to the solvent, not the other way around[10].

  • Post-Handling: After the procedure, decontaminate all glassware and work surfaces.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out, followed by your lab coat. Wash hands thoroughly with soap and water immediately after[10].

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. As a halogenated organic compound, 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one requires special disposal procedures.

Waste Segregation
  • Halogenated Organic Waste: All waste containing this compound, including unused product, contaminated solutions, and reaction byproducts, must be collected in a designated "Halogenated Organic Waste" container[12].

  • Solid Waste: Contaminated disposable items such as gloves, weigh boats, and paper towels must be collected in a separate, clearly labeled solid hazardous waste container[10].

  • Never dispose of this chemical down the drain. This can harm aquatic life and is a violation of environmental regulations[15].

Diagram: Waste Disposal Workflow

Disposal_Workflow Start Experiment Complete Segregate Segregate Waste Streams Start->Segregate LiquidWaste Aqueous & Organic Solutions Segregate->LiquidWaste Liquid SolidWaste Contaminated PPE, Paper, Glassware Segregate->SolidWaste Solid HaloContainer Collect in 'Halogenated Organic Waste' Container LiquidWaste->HaloContainer SolidContainer Collect in Labeled 'Solid Hazardous Waste' Container SolidWaste->SolidContainer DisposalRequest Arrange for Professional Waste Disposal HaloContainer->DisposalRequest SolidContainer->DisposalRequest

Sources

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